An In-Depth Technical Guide to 7-Nitro-1H-indole-3-carbonitrile Introduction The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 7-Nitro-1H-indole-3-carbonitrile
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle is present in numerous natural products, neurotransmitters like serotonin, and a multitude of approved pharmaceuticals, including anti-cancer agents and anti-hypertensives.[1][2] Within this vital class of compounds, 7-Nitro-1H-indole-3-carbonitrile (CAS No: 165669-10-3) emerges as a molecule of significant interest for researchers and drug development professionals.
This guide provides a comprehensive technical overview of 7-Nitro-1H-indole-3-carbonitrile. It delves into its physicochemical properties, outlines a robust synthetic strategy grounded in established chemical principles, discusses its potential applications in modern drug discovery, and provides essential safety and handling protocols. The molecule's distinct architecture—an indole core functionalized with a potent electron-withdrawing nitro group at the 7-position and a versatile cyano group at the 3-position—makes it a valuable building block for creating novel chemical entities with tailored pharmacological profiles.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's properties are fundamental for any research application. The key characteristics of 7-Nitro-1H-indole-3-carbonitrile are summarized below.
While a specific, published synthesis for 7-Nitro-1H-indole-3-carbonitrile is not detailed in the immediate search results, a logical and efficient synthetic route can be designed based on well-established indole chemistry. The strategy involves the introduction of the carbonitrile group at the C3 position of a 7-nitroindole precursor. The electron-rich nature of the indole C3 position makes it highly susceptible to electrophilic substitution.
A robust method for this transformation is the conversion of an aldehyde to a nitrile via an oxime intermediate.[6] This multi-step process offers high yields and predictable outcomes.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 7-Nitro-1H-indole-3-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1: Vilsmeier-Haack Formylation of 7-Nitroindole
Causality: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group at the electron-rich C3 position of the indole ring. The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.
Procedure:
In a three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) to 0°C.
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
Add a solution of 7-Nitroindole (1 equivalent) in anhydrous DMF.
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
Cool the reaction mixture and pour it carefully onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
The resulting precipitate, 7-Nitro-1H-indole-3-carboxaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Step 2: Formation of 7-Nitro-1H-indole-3-carbaldehyde oxime
Causality: The aldehyde is converted to an oxime by condensation with hydroxylamine. This reaction is typically straightforward and high-yielding, setting up the subsequent dehydration step. Sodium acetate is used as a base to liberate free hydroxylamine from its hydrochloride salt.[6]
Procedure:
Suspend 7-Nitro-1H-indole-3-carboxaldehyde (1 equivalent) in a mixture of ethanol and water.
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
Upon completion, cool the mixture. The oxime product may precipitate. If not, the volume can be reduced under vacuum.
Collect the solid product by filtration, wash with cold water, and dry.
Step 3: Dehydration of the Oxime to 7-Nitro-1H-indole-3-carbonitrile
Causality: The final step involves the elimination of water from the oxime to form the nitrile. Acetic anhydride is a common and effective dehydrating agent for this purpose, proceeding through an acetylated intermediate.
Procedure:
Place the dried 7-Nitro-1H-indole-3-carbaldehyde oxime (1 equivalent) in a flask.
Add acetic anhydride (Ac₂O, 5-10 equivalents) as both the reagent and solvent.
Heat the mixture to reflux for 1-3 hours.
Cool the reaction mixture and pour it onto ice water to quench the excess acetic anhydride.
The solid product, 7-Nitro-1H-indole-3-carbonitrile, is collected by filtration, washed thoroughly with water, and dried.
Purification can be performed by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to achieve the desired purity (≥97%).
Applications in Research and Drug Development
The unique combination of functional groups on the 7-Nitro-1H-indole-3-carbonitrile scaffold makes it a compelling starting point for medicinal chemistry campaigns.
Caption: Role of the compound's structural features in drug discovery.
The Indole Nucleus: As a privileged scaffold, the indole core is known to interact with numerous biological targets, including kinases, G-protein coupled receptors, and enzymes.[7] Its planar structure facilitates stacking interactions, while the N-H group can act as a hydrogen bond donor.
The Nitrile Pharmacophore: The cyano group is a valuable functional group in drug design.[8] It is metabolically stable and can act as a potent hydrogen bond acceptor, mimicking the interactions of a carbonyl group.[8] Its linear geometry can provide directional interactions within a protein binding pocket, enhancing selectivity and potency. Nitrile-containing pharmaceuticals are used to treat a wide range of conditions, from cancer to hypertension.[8]
The 7-Nitro Group: The nitro group is a strong electron-withdrawing group (EWG). Its presence at the C7 position significantly modulates the electronic properties of the indole ring, particularly the acidity of the N-H proton and the nucleophilicity of the pyrrole ring. This electronic modification can drastically alter the binding affinity of the molecule to its target protein compared to unsubstituted indoles. Furthermore, the nitro group can participate in hydrogen bonding as an acceptor, providing an additional anchor point for protein-ligand interactions.
Given these features, 7-Nitro-1H-indole-3-carbonitrile is an ideal starting material for synthesizing libraries of compounds for screening against various therapeutic targets, particularly in oncology and infectious diseases, where indole derivatives have shown significant promise.[1][2]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. The information below is synthesized from supplier safety data.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.[9]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid getting the substance on skin or clothing.[10]
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][10] The recommended storage temperature is between 2-8°C.[3]
Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
7-Nitro-1H-indole-3-carbonitrile is a strategically functionalized chemical entity with significant potential for synthetic and medicinal chemistry. Its combination of a privileged indole core, a bio-active nitrile group, and an electronically-modulating nitro group makes it a highly valuable building block. By understanding its properties, employing rational synthetic strategies, and adhering to strict safety protocols, researchers can effectively leverage this compound to explore novel chemical space and accelerate the discovery of next-generation therapeutics.
References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central (PMC).[Link]
Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate.[Link]
Synthesis of indoles. Organic Chemistry Portal.[Link]
Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.[Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central (PMC), NIH.[Link]
Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). ResearchGate.[Link]
An In-Depth Technical Guide to the Synthesis of 7-Nitro-1H-indole-3-carbonitrile
Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-nitro-1H-indole-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-nitro-1H-indole-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic introduction of both a nitro group at the 7-position and a nitrile group at the 3-position of the indole core presents unique synthetic challenges. This document outlines a robust, multi-step approach, beginning with the regioselective nitration of indole via an indoline intermediate, followed by the introduction of the carbonitrile functionality at the C3 position. Each step is detailed with theoretical underpinnings, practical experimental protocols, and an analysis of the reaction mechanisms. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of the synthesis of this important molecule.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in a multitude of biologically active compounds and pharmaceutical agents.[1][2] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. Specifically, the presence of a nitro group can serve as a precursor for further chemical transformations or contribute directly to the biological activity of the molecule. The nitrile group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and tetrazoles, making it a valuable synthon in organic synthesis.[3][4] The target molecule, 7-nitro-1H-indole-3-carbonitrile, combines these two important functional groups on the indole framework, making it a valuable intermediate for the synthesis of novel therapeutic agents.[2]
Direct nitration of the indole ring is often problematic, leading to a mixture of products and potential polymerization due to the electron-rich nature of the pyrrole ring.[5] Therefore, an indirect, multi-step synthetic strategy is often preferred to achieve the desired regioselectivity. This guide will focus on a logical and experimentally validated approach to the synthesis of 7-nitro-1H-indole-3-carbonitrile.
Overall Synthetic Strategy
The proposed synthetic pathway is a two-stage process. The first stage focuses on the regioselective synthesis of the key intermediate, 7-nitroindole. The second stage details the introduction of the nitrile group at the 3-position of the 7-nitroindole core.
Caption: Overall synthetic strategy for 7-nitro-1H-indole-3-carbonitrile.
Stage 1: Synthesis of 7-Nitroindole
The direct nitration of indole is challenging due to the high reactivity of the pyrrole ring, which can lead to undesired side reactions and a mixture of isomers, with the 5-nitroindole often being a major product.[5] To overcome this, a more controlled, indirect method is employed, which involves the initial reduction of indole to indoline. This strategy protects the sensitive pyrrole ring, allowing for the regioselective nitration of the benzene ring, followed by re-aromatization to the indole.[5]
Mechanism and Rationale
The rationale behind this approach is to temporarily saturate the C2-C3 double bond of the indole, thereby deactivating the pyrrole ring towards electrophilic attack. The resulting indoline behaves more like a substituted aniline, where the directing effects of the amino group can be controlled. Acetylation of the indoline nitrogen further modulates its directing effect and protects it during the nitration step. The nitration of the N-acetylindoline intermediate is then directed to the position para to the nitrogen, which corresponds to the 7-position of the original indole nucleus. Subsequent hydrolysis of the protecting group and oxidation restores the aromatic indole ring.
Spectroscopic Characterization of 7-Nitro-1H-indole-3-carbonitrile: A Technical Guide for Researchers
Introduction: The Significance of 7-Nitro-1H-indole-3-carbonitrile The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction...
Introduction: The Significance of 7-Nitro-1H-indole-3-carbonitrile
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the 7-position and a carbonitrile at the 3-position significantly modulates the electronic properties of the indole ring system. The electron-withdrawing nature of both substituents influences the molecule's reactivity, intermolecular interactions, and ultimately its biological activity.
Precise and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the context of drug development where structure-activity relationships (SAR) are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular architecture. This guide will delve into the theoretical and practical aspects of these techniques as they apply to 7-Nitro-1H-indole-3-carbonitrile.
Molecular Structure and Key Spectroscopic Handles
The structure of 7-Nitro-1H-indole-3-carbonitrile presents several key features that are amenable to spectroscopic analysis. The aromatic protons on the benzene and pyrrole rings will give rise to distinct signals in the ¹H NMR spectrum, with their chemical shifts and coupling patterns providing information about their electronic environment and spatial relationships. The carbon skeleton, including the quaternary carbons, can be fully elucidated using ¹³C NMR spectroscopy. The characteristic vibrational modes of the nitro (NO₂) and cyano (C≡N) functional groups will be readily identifiable in the IR spectrum. Finally, mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns of the molecule.
Caption: Molecular Structure of 7-Nitro-1H-indole-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Predicted ¹H NMR Spectroscopy
While experimental data for 7-Nitro-1H-indole-3-carbonitrile is not available, we can predict the expected ¹H NMR spectrum based on the analysis of the closely related 7-Iodo-1H-indole-3-carbonitrile[1]. The electron-withdrawing nitro group at the 7-position is expected to deshield the adjacent protons, shifting their signals to a lower field compared to the iodo-analogue.
Table 1: Predicted ¹H NMR Data for 7-Nitro-1H-indole-3-carbonitrile
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
NH
> 12.0
br s
-
H-2
8.4 - 8.6
s
-
H-4
7.8 - 8.0
d
~8.0
H-5
7.2 - 7.4
t
~8.0
H-6
7.7 - 7.9
d
~8.0
Predictions are based on data from 7-Iodo-1H-indole-3-carbonitrile and known substituent effects.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The electron-withdrawing effects of the nitro and cyano groups will be evident in the downfield shifts of the carbons to which they are attached.
Table 2: Predicted ¹³C NMR Data for 7-Nitro-1H-indole-3-carbonitrile
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
135 - 138
C-3
85 - 90
C-3a
127 - 130
C-4
120 - 123
C-5
124 - 127
C-6
130 - 133
C-7
138 - 142
C-7a
135 - 138
C≡N
115 - 118
Predictions are based on data from 7-Iodo-1H-indole-3-carbonitrile and known substituent effects.
Experimental Protocol for NMR Data Acquisition
The following protocol is a standard procedure for acquiring high-quality NMR data for indole-like compounds and is adapted from established methods[1].
Instrumentation:
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the sample.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole derivatives due to its ability to solubilize a wide range of compounds and to observe the NH proton signal.
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
¹H NMR:
Pulse sequence: Standard single-pulse (zg30).
Spectral width: ~16 ppm.
Acquisition time: ~3-4 seconds.
Relaxation delay: 2-5 seconds.
Number of scans: 16-64 (or as needed for adequate signal-to-noise).
¹³C NMR:
Pulse sequence: Standard single-pulse with proton decoupling (zgpg30).
Spectral width: ~240 ppm.
Acquisition time: ~1-2 seconds.
Relaxation delay: 2-5 seconds.
Number of scans: 1024 or more, depending on sample concentration.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrate the ¹H NMR signals.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Spectral Data
For 7-Nitro-1H-indole-3-carbonitrile, we expect to see characteristic absorption bands for the N-H, C≡N, and NO₂ groups.
Table 3: Predicted IR Absorption Frequencies
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
N-H Stretch
3200 - 3400
Medium
C≡N Stretch
2220 - 2240
Sharp, Medium-Strong
NO₂ Asymmetric Stretch
1520 - 1560
Strong
NO₂ Symmetric Stretch
1340 - 1380
Strong
C=C Aromatic Stretch
1450 - 1600
Medium-Weak
Predictions are based on standard IR correlation tables and data from 7-Iodo-1H-indole-3-carbonitrile which shows a C≡N stretch at 2229 cm⁻¹ and an N-H stretch at 3233 cm⁻¹.[1]
Experimental Protocol for IR Data Acquisition
Instrumentation:
A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (KBr Pellet Method):
Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and acquire the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For 7-Nitro-1H-indole-3-carbonitrile, the molecular ion peak (M⁺) would be expected at an m/z of 187.15. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da).
Table 4: Predicted Mass Spectrometry Data
m/z
Interpretation
187
[M]⁺
141
[M - NO₂]⁺
157
[M - NO]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
A mass spectrometer, such as an Electron Ionization (EI) or Electrospray Ionization (ESI) instrument, coupled to a suitable inlet system (e.g., direct infusion or gas/liquid chromatography).
Sample Preparation:
For EI-MS: A small amount of the solid sample can be introduced directly via a solids probe.
For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
Data Acquisition:
The instrument parameters (e.g., ionization energy for EI, spray voltage for ESI) should be optimized for the compound.
Acquire data over a suitable mass range (e.g., m/z 50-500).
Conclusion and Future Directions
The spectroscopic characterization of 7-Nitro-1H-indole-3-carbonitrile is crucial for its application in various fields of chemical research. While direct experimental data is currently elusive in public databases, this guide provides a comprehensive predictive analysis based on sound chemical principles and data from a close structural analogue. The detailed experimental protocols provided herein offer a clear roadmap for researchers to obtain and interpret the necessary spectroscopic data.
It is our hope that this guide will serve as a valuable resource and encourage the publication of the experimental spectroscopic data for this important compound, which will undoubtedly accelerate research and development efforts in areas where this molecular scaffold is of high interest.
References
El-Shal, A. S., et al. (2017). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2017(4), M961. [Link]
The Multifaceted Biological Activities of Nitroindole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Nitroindole Scaffold - A Privileged Motif in Medicinal Chemistry The indole nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, both natural and synthetic.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Nitroindole Scaffold - A Privileged Motif in Medicinal Chemistry
The indole nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, both natural and synthetic.[1] Its inherent planarity, aromaticity, and the presence of a hydrogen bond donor in the pyrrole nitrogen atom allow for a diverse range of interactions with biological macromolecules. The introduction of a nitro group to this privileged scaffold dramatically alters its electronic properties, enhancing its potential for various biological applications. This guide provides an in-depth exploration of the diverse biological activities of nitroindole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present key data to inform future drug discovery and development efforts.
I. Anticancer Activity: Targeting the Engines of Malignancy
Nitroindole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[2] Their multifaceted mechanism of action often involves the disruption of fundamental cellular processes essential for tumor growth and survival.
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
A primary and well-elucidated mechanism of anticancer action for several nitroindole derivatives is the targeting of G-quadruplex DNA structures within the promoter region of the c-Myc oncogene.[2][3]
c-Myc G-Quadruplex Binding: Guanine-rich sequences in the c-Myc promoter can fold into non-canonical four-stranded DNA structures known as G-quadruplexes. These structures act as silencer elements, repressing c-Myc transcription. Certain substituted 5-nitroindole scaffolds have been shown to bind to and stabilize these G-quadruplexes.[2][3] This stabilization prevents the transcriptional machinery from accessing the promoter, leading to a downregulation of c-Myc expression.[2][3]
Induction of Cell Cycle Arrest: The c-Myc protein is a critical regulator of cell cycle progression. By downregulating its expression, nitroindole derivatives can induce cell cycle arrest, primarily in the sub-G1/G1 phase, thereby halting the proliferation of cancer cells.[2][3]
Generation of Reactive Oxygen Species (ROS): Many nitroaromatic compounds can undergo intracellular reduction, a process that can lead to the generation of reactive oxygen species (ROS).[2] Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis. The anticancer activity of some 5-nitroindole compounds has been linked to their ability to increase intracellular ROS concentrations.[2][3]
B. Signaling Pathway
The anticancer activity of c-Myc targeting nitroindole derivatives can be visualized as a cascade of events initiated by the binding of the compound to the G-quadruplex DNA in the c-Myc promoter.
Caption: Anticancer mechanism of c-Myc targeting nitroindole derivatives.
C. Quantitative Data: In Vitro Efficacy
The following table summarizes the in vitro anticancer activity of representative nitroindole derivatives against the HeLa human cervical cancer cell line.
This protocol outlines the use of the Alamar Blue (resazurin) assay to determine the cytotoxic effects of nitroindole derivatives on cancer cells.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the nitroindole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol describes the analysis of cell cycle distribution in cancer cells treated with nitroindole derivatives using propidium iodide (PI) staining and flow cytometry.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of nitroindole derivatives for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
PI Staining: Add 500 µL of PBS containing 50 µg/mL of propidium iodide.
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Data Analysis: Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
This protocol details the detection and quantification of c-Myc protein levels in treated cancer cells by Western blotting.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using an antibody specific to the protein of interest (in this case, c-Myc).
Step-by-Step Methodology:
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
Washing: Wash the membrane three times with TBST.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane three times with TBST.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the c-Myc signal to the loading control.
This protocol describes the measurement of c-Myc mRNA levels in treated cancer cells using qRT-PCR.
Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA, which is then amplified in a real-time PCR reaction. The amplification is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.
Step-by-Step Methodology:
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
qRT-PCR: Set up the qRT-PCR reaction with cDNA, SYBR Green master mix, and primers specific for c-Myc and a reference gene (e.g., GAPDH or ACTB).
Thermal Cycling: Run the qRT-PCR reaction on a real-time PCR instrument.
Data Analysis: Determine the cycle threshold (Ct) values for c-Myc and the reference gene. Calculate the relative expression of c-Myc using the ΔΔCt method.
II. Antimicrobial Activity: Combating Pathogenic Microbes
Nitroindole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][5] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cellular processes.
A. Mechanism of Action
Inhibition of Fungal Ergosterol Biosynthesis: Similar to azole antifungal drugs, some nitroindole derivatives can inhibit the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[7]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: The mechanism of action for some antibacterial nitroindoles may parallel that of quinolone antibiotics.[3][8] These compounds can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[3][8] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
Inhibition of Respiratory Metabolism: Some synthetic indole derivatives have been shown to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria, leading to a disruption of the membrane potential.[9]
B. Antimicrobial Spectrum and Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values of representative nitroindole derivatives against various pathogenic bacteria and fungi.
Table 2: Antibacterial Activity of Nitroindole Derivatives
This protocol describes the broth microdilution method for determining the MIC of nitroindole derivatives against bacteria and fungi.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
Compound Dilution: Prepare serial two-fold dilutions of the nitroindole derivative in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
III. Antiviral Activity: A Frontier in Nitroindole Research
The antiviral potential of nitroindole derivatives is an emerging area of research. While the specific mechanisms are still under investigation, preliminary studies suggest activity against a range of viruses, including influenza virus and respiratory syncytial virus (RSV).[13]
A. Potential Mechanisms of Action
The antiviral activity of nitroindole derivatives may stem from their ability to interfere with various stages of the viral life cycle, such as:
Inhibition of Viral Entry: Compounds may block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.
Inhibition of Viral Replication: Nitroindoles could potentially inhibit key viral enzymes involved in the replication of the viral genome, such as viral polymerases or proteases.
Inhibition of Viral Assembly and Release: The compounds might interfere with the assembly of new viral particles or block their release from the host cell.
B. Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol outlines a common method for screening the antiviral activity of compounds.
Principle: Many viruses cause a visible change in the host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. An effective antiviral compound will inhibit or reduce the CPE.
Step-by-Step Methodology:
Cell Seeding: Seed a monolayer of susceptible host cells in a 96-well plate.
Compound and Virus Addition: Add serial dilutions of the nitroindole derivative to the wells, followed by the addition of a known amount of virus. Include a virus control (no compound) and a cell control (no virus or compound).
Incubation: Incubate the plate at the optimal temperature for viral replication.
CPE Observation: After a suitable incubation period (typically 2-5 days), observe the wells for the presence and extent of CPE using a microscope.
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that reduces the CPE by 50%, can be determined by various methods, such as staining the remaining viable cells with a dye like crystal violet.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain indole derivatives have been shown to possess anti-inflammatory properties.[3] A likely mechanism for this activity is the inhibition of prostaglandin synthesis.
A. Mechanism of Action: Inhibition of Prostaglandin Synthesis
Prostaglandins are lipid mediators that play a crucial role in the inflammatory response.[14] They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. It is plausible that nitroindole derivatives with anti-inflammatory activity act in a similar manner, by inhibiting the activity of COX enzymes and thereby reducing the production of pro-inflammatory prostaglandins.[14]
B. Prostaglandin Synthesis Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the potential point of intervention for anti-inflammatory nitroindole derivatives.
Caption: Inhibition of the prostaglandin synthesis pathway by anti-inflammatory nitroindole derivatives.
V. Conclusion and Future Perspectives
Nitroindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to interact with diverse biological targets, including DNA G-quadruplexes, essential microbial enzymes, and key components of the inflammatory cascade, underscores their potential for the development of novel therapeutic agents. The in-depth understanding of their mechanisms of action, coupled with robust and reproducible experimental protocols for their evaluation, will be crucial in advancing these compounds from the laboratory to the clinic. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of the nitroindole scaffold is poised to yield a new generation of drugs to combat cancer, infectious diseases, and inflammatory disorders.
VI. References
Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1677. [Link]
Martinez-Alvarez, R., & Abasolo-Pacheco, F. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1233-1249. [Link]
Shirinzade, H., Guven, K., & Balkan, A. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(1), 13-19. [Link]
Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed, 33508167. [Link]
Aguilar-Guadarrama, A. B., Rodrigues, C., & de Souza, W. (2022). Antifungal activity (MIC90) of fifty-four nitrofuran and indole derivatives against Histoplasma capsulatum. ResearchGate. [Link]
Ferreira, M. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. [Link]
Wang, S., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]
Wang, S., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
Sanna, V., et al. (2009). Antiviral activity of indole derivatives. PubMed, 19442995. [Link]
Chen, X., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]
Mostafa, A., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. PMC. [Link]
Domenech-Coca, C., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. NIH. [Link]
Al-Soud, Y. A., & Al-Masoudi, N. A. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 16(9), 7423-7433. [Link]
Spizzichino, S., et al. (2022). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]
Akgul, O., & Erturk, B. (2020). Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring. DergiPark. [Link]
van der Stel, W., et al. (2018). Synthesis pathways of prostaglandins and drug targeting strategies. ResearchGate. [Link]
Kumar, S., et al. (2016). The compounds were screened further to find out their IC50 values. ResearchGate. [Link]
Goodwin, J. S. (1984). Prostaglandins and the mechanism of action of anti-inflammatory drugs. PubMed, 6086308. [Link]
Aguilar-Guadarrama, A. B., et al. (2022). Evaluation of the Anti-Histoplasma capsulatum Activity of Indole and Nitrofuran Derivatives and Their Pharmacological Safety in Three-Dimensional Cell Cultures. MDPI. [Link]
Al-Soud, Y. A., et al. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. NIH. [Link]
Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. [Link]
Sun, L., et al. (2016). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol, 6(10), e1805. [Link]
Sengupta, A., et al. (2021). Chemical inactivation of two non-enveloped viruses results in distinct thermal unfolding patterns and morphological alterations. Virology Journal, 18(1), 1-13. [Link]
AK LECTURES. (2019, June 10). Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes) [Video]. YouTube. [Link]
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]
Kumar, A., et al. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. PMC. [Link]
Akgul, O., & Erturk, B. (2020). Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring. DergiPark. [Link]
Jeyakkumar, P., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. NIH. [Link]
Jenks, J. D., & Hoenigl, M. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. PMC. [Link]
Asati, V., & Sharma, S. (2022). Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Bentham Science Publisher. [Link]
Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
Fernandez-Garcia, E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
Mostafa, A., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. PMC. [Link]
ResearchGate. (n.d.). IC 50 and MIC values of compounds against pathogenic bacteria. ResearchGate. [Link]
Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. PMC. [Link]
ResearchGate. (n.d.). Aspirin inhibition of the synthetic pathway of prostaglandins I 2 , E 2... ResearchGate. [Link]
Witeska, K., & Skarżyński, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]
Kim, J. I., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [Link]
Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]
RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX [Video]. YouTube. [Link]
Synthesis of 7-Nitro-1H-indole-3-carbonitrile from 7-Nitroindole: A Detailed Guide for Researchers
This comprehensive guide provides a detailed and scientifically robust protocol for the synthesis of 7-Nitro-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery, starting from th...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed and scientifically robust protocol for the synthesis of 7-Nitro-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 7-nitroindole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a thorough discussion of the underlying chemical principles.
The direct introduction of a nitrile group at the C3 position of the indole nucleus is a critical transformation in the synthesis of various biologically active compounds. However, the presence of a strongly electron-withdrawing nitro group at the 7-position of the indole ring deactivates the molecule towards classical electrophilic substitution reactions, making direct C-H cyanation challenging. Therefore, this guide focuses on a more reliable and reproducible two-step synthetic strategy: an initial Vilsmeier-Haack formylation of 7-nitroindole to produce the intermediate 7-nitro-1H-indole-3-carboxaldehyde, followed by its conversion to the target nitrile.
This approach circumvents the difficulties of direct cyanation by first installing a versatile aldehyde functionality, which can then be efficiently transformed into the desired carbonitrile. This method offers a practical and scalable route to 7-Nitro-1H-indole-3-carbonitrile, a key intermediate for further chemical elaboration.
Strategic Overview: A Two-Step Approach
The synthesis is divided into two main stages, each with its own set of optimized conditions and considerations. This strategy ensures a higher overall yield and purity of the final product compared to a potential one-step direct cyanation, which would likely suffer from low conversion and the formation of multiple byproducts.
Caption: Overall synthetic strategy.
Part 1: Vilsmeier-Haack Formylation of 7-Nitroindole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The resulting electrophilic iminium salt then reacts with the substrate to introduce a formyl group upon hydrolysis.
While indoles are generally reactive towards Vilsmeier-Haack conditions, the deactivating effect of the 7-nitro group necessitates more forcing reaction conditions, such as elevated temperatures, to achieve a satisfactory conversion.
Experimental Protocol: Synthesis of 7-Nitro-1H-indole-3-carboxaldehyde
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
7-Nitroindole
162.14
10.0 g
0.0617
N,N-Dimethylformamide (DMF)
73.09
50 mL
-
Phosphorus oxychloride (POCl₃)
153.33
11.3 mL (18.6 g)
0.121
Saturated Sodium Carbonate Solution
-
~200 mL
-
Water
18.02
As needed
-
Instrumentation:
Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube.
Ice-water bath.
Heating mantle.
Standard laboratory glassware for workup and filtration.
Procedure:
Preparation of the Vilsmeier Reagent: In the 250 mL three-necked flask, cool 25 mL of N,N-dimethylformamide (DMF) in an ice-water bath to 0-5 °C. While maintaining this temperature, slowly add phosphorus oxychloride (11.3 mL, 0.121 mol) dropwise via the dropping funnel over a period of 30-40 minutes with vigorous stirring. After the addition is complete, continue stirring at 0-5 °C for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Reaction with 7-Nitroindole: To a separate flask, dissolve 7-nitroindole (10.0 g, 0.0617 mol) in 25 mL of DMF. Add this solution to the prepared Vilsmeier reagent at 0-5 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours at room temperature, then heat the mixture to 90 °C and maintain this temperature for 7 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (~200 g). Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9. A solid precipitate will form.
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water. Dry the solid to obtain the crude 7-nitro-1H-indole-3-carboxaldehyde. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.
Part 2: Conversion of Aldehyde to Nitrile
The transformation of an aldehyde to a nitrile is a common synthetic operation. A reliable method involves a two-step sequence within a one-pot procedure: the formation of an aldoxime by reaction with hydroxylamine, followed by dehydration to the nitrile.[3] Acetic anhydride is a commonly used and effective dehydrating agent for this purpose.
Experimental Protocol: Synthesis of 7-Nitro-1H-indole-3-carbonitrile
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
7-Nitro-1H-indole-3-carboxaldehyde
190.14
5.0 g
0.0263
Hydroxylamine hydrochloride
69.49
2.2 g
0.0317
Sodium Acetate
82.03
2.6 g
0.0317
Acetic Anhydride
102.09
10 mL
-
Water
18.02
As needed
-
Ethanol
46.07
As needed
-
Instrumentation:
Round-bottom flask (100 mL) equipped with a magnetic stirrer and reflux condenser.
Heating mantle.
Standard laboratory glassware for workup and filtration.
Procedure:
Oxime Formation: In the 100 mL round-bottom flask, combine 7-nitro-1H-indole-3-carboxaldehyde (5.0 g, 0.0263 mol), hydroxylamine hydrochloride (2.2 g, 0.0317 mol), and sodium acetate (2.6 g, 0.0317 mol) in 30 mL of ethanol.
Dehydration: Heat the mixture to reflux and add acetic anhydride (10 mL) dropwise. Continue refluxing for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate will form.
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. Dry the crude product. Recrystallize the crude 7-Nitro-1H-indole-3-carbonitrile from ethanol to obtain the pure product.
Characterization of 7-Nitro-1H-indole-3-carbonitrile
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data (Predicted and Literature Values):
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the indole protons. The proton at C2 will likely appear as a singlet downfield. The aromatic protons on the benzene ring will exhibit a coupling pattern influenced by the nitro group. The NH proton will appear as a broad singlet at a downfield chemical shift. For the analogous 7-iodo-1H-indole-3-carbonitrile, the C2-H appears at δ 8.30 ppm and the NH at δ 12.21 ppm.[5]
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display 9 distinct carbon signals. The nitrile carbon (C≡N) is expected in the range of 115-120 ppm. The quaternary carbon attached to the nitro group will be downfield. For the 7-iodo analogue, the C≡N signal is at δ 85.9 ppm and the indole carbons show characteristic shifts.[5]
Infrared (IR) Spectroscopy (KBr): Key characteristic peaks are expected for the N-H stretch (around 3300-3400 cm⁻¹), the C≡N stretch (a sharp band around 2220-2230 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively).[6]
Safety and Handling Precautions
This synthesis involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic and corrosive fumes.[5][7][8][9][10] Handle with extreme care under anhydrous conditions.
N,N-Dimethylformamide (DMF): A flammable liquid and a reproductive toxin. It is also an irritant.[8]
Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[11][12][13][14]
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.
Sodium Acetate: Generally considered to have low toxicity, but dust can cause mild irritation.[15][16][17][18]
All waste materials should be disposed of in accordance with local environmental regulations.
Workflow Visualization
Caption: Detailed experimental workflow.
Conclusion
The two-step synthesis of 7-Nitro-1H-indole-3-carbonitrile from 7-nitroindole presented in this guide offers a reliable and efficient route to this valuable synthetic intermediate. By employing a Vilsmeier-Haack formylation followed by the conversion of the resulting aldehyde to a nitrile, the challenges associated with the direct functionalization of the electron-deficient indole are effectively overcome. The detailed protocols and safety information provided herein are intended to enable researchers to successfully and safely perform this synthesis in a laboratory setting.
Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A. Accessed January 24, 2026.
Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Oriental Journal of Chemistry. 2008;24(2):547-550.
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2024;101:21-33.
Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction. ResearchGate. Accessed January 24, 2026. [Link]
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Accessed January 24, 2026. [Link]
1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Accessed January 24, 2026. [Link]
Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. EP1212294B1. Accessed January 24, 2026.
A Facile One-Pot Conversion of Aldehydes into Nitriles. ResearchGate. Accessed January 24, 2026. [Link]
Safety Data Sheet: Sodium acetate. Carl ROTH. Accessed January 24, 2026. [Link]
Supporting Information. The Royal Society of Chemistry. Published online 2011. Accessed January 24, 2026. [Link]
Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. Accessed January 24, 2026. [Link]
Safety Data Sheet: Sodium Acetate. Redox. Published online March 22, 2022. Accessed January 24, 2026. [Link]
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Lett. 2021;64:152778.
Supporting information. The Royal Society of Chemistry. Accessed January 24, 2026. [Link]
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Accessed January 24, 2026. [Link]
1H-Indole-3-carboxaldehyde, 7-methyl-. the NIST WebBook. Accessed January 24, 2026. [Link]
13C NMR Chemical Shift. Oregon State University. Accessed January 24, 2026. [Link]
Safety Data Sheet Sodium acetate anhydrous. Chemos GmbH&Co.KG. Published online January 8, 2024. Accessed January 24, 2026. [Link]
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Accessed January 24, 2026. [Link]
a guide to 13c nmr chemical shift values. Compound Interest. Published 2015. Accessed January 24, 2026. [Link]
Hydroxylamine hydrochloride. Penta chemicals. Published online March 17, 2025. Accessed January 24, 2026. [Link]
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov. Accessed January 24, 2026. [Link]
FT-IR spectrum of control indole. | Download Scientific Diagram. ResearchGate. Accessed January 24, 2026. [Link]
1H NMR Chemical Shift. Oregon State University. Accessed January 24, 2026. [Link]
HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Loba Chemie. Accessed January 24, 2026. [Link]
Sodium Acetate MATERIAL SAFETY DATA SHEET CAS No 127-09-3 SDS/MSDS. Pallav Chemicals. Accessed January 24, 2026. [Link]
Approximating Proton NMR Chemical Shifts in More Complex Cases. Accessed January 24, 2026. [Link]
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Accessed January 24, 2026. [Link]
Application Note: A Robust Protocol for the Regioselective Nitration of Indole at the 7-Position
Introduction: The Synthetic Challenge of 7-Nitroindole The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] Specifically, 7-nitroind...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Challenge of 7-Nitroindole
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] Specifically, 7-nitroindole is a critical building block for synthesizing a range of therapeutic agents, including protein kinase inhibitors and antitumor sulfonamides. However, its synthesis is far from trivial. The inherent electronic properties of the indole nucleus present a significant regioselectivity challenge for electrophilic substitution reactions like nitration.
Direct nitration of indole is notoriously difficult to control. The pyrrole ring is highly electron-rich and acid-sensitive, creating a complex reactivity landscape.[2] This guide provides a comprehensive, field-proven protocol for the selective synthesis of 7-nitroindole, designed for researchers in organic synthesis and drug development. We will dissect the causality behind the experimental design, moving beyond a simple list of steps to provide a trustworthy and reproducible methodology.
The Regioselectivity Problem in Direct Indole Nitration
The difficulty in targeting the C-7 position of indole stems from the intrinsic reactivity of the heterocyclic system. The C-3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[2]
Under Non-Acidic Conditions: Milder nitrating agents (e.g., benzoyl nitrate) overwhelmingly favor substitution at the C-3 position.[3]
Under Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): The indole nitrogen is protonated. This acidic environment often leads to acid-catalyzed polymerization, resulting in low yields and the formation of intractable tars.[2] If nitration does occur on the benzene ring, it typically favors the C-5 and C-6 positions, as protonation at C-3 deactivates the pyrrole ring and directs substitution elsewhere.[2]
The C-7 position is both sterically hindered by the adjacent pyrrole ring and electronically less activated compared to other positions, making direct electrophilic attack highly unfavorable.[2][4]
Caption: Reactivity map of the indole nucleus toward electrophiles.
Recommended Strategy: An Indirect Multi-Step Synthesis
To circumvent the challenges of direct nitration, a robust and high-yielding indirect method is employed. This strategy involves temporarily saturating the highly reactive pyrrole ring to form an indoline intermediate. This masks the C-2 and C-3 positions, allowing for controlled electrophilic substitution on the benzene ring. The synthesis proceeds through three main stages: protection and activation, regioselective nitration, and deprotection with concurrent aromatization.[5]
Caption: Overall workflow for the indirect synthesis of 7-nitroindole.
Detailed Experimental Protocols
This protocol is adapted from established and patented industrial methods, ensuring reliability and scalability.[2][5]
Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate (Intermediate)
This initial stage transforms indole into a stable intermediate where the pyrrole ring's reactivity is masked, and the molecule is primed for C-7 nitration.
Step-by-Step Methodology:
Sulfonation and Reduction:
In a suitable reaction vessel equipped with a stirrer, charge indole and an aqueous solution of sodium bisulfite (NaHSO₃).
Heat the mixture with stirring. This reaction concurrently reduces the C2-C3 double bond to form an indoline and introduces a sulfonate group at the C-2 position.[5] The sulfonate group serves as a temporary blocking group.
Monitor the reaction until completion (e.g., by TLC or HPLC).
Cool the mixture and collect the precipitated sodium indoline-2-sulfonate by filtration.
N-Acetylation:
Transfer the filtered sodium indoline-2-sulfonate to a new reaction vessel.
Add acetic anhydride (Ac₂O). This step is crucial as it protects the nitrogen atom. The N-acetyl group prevents unwanted side reactions and acts as a directing group in the subsequent nitration step.[5]
Stir the mixture at a controlled temperature until the acetylation is complete.
Isolate the product, sodium 1-acetylindoline-2-sulfonate, by filtration, wash with a suitable solvent (e.g., ethanol), and dry.
Part 2: Regioselective Nitration of the Intermediate
With the C-2 and C-3 positions blocked and the nitrogen protected, the indoline intermediate can be selectively nitrated at the C-7 position.
Step-by-Step Methodology:
Preparation of Acetyl Nitrate (Nitrating Agent):
In a separate, dry vessel cooled in an ice bath (0-5 °C), carefully add concentrated nitric acid (HNO₃) dropwise to chilled acetic anhydride (Ac₂O).
Causality: This in situ formation of acetyl nitrate provides a potent electrophile (NO₂⁺) in a non-aqueous, moderately acidic environment, which is ideal for nitrating the activated indoline system without causing polymerization.[5][6] The amount of acetic anhydride is typically in excess to consume any water present in the nitric acid.
Nitration Reaction:
Dissolve the sodium 1-acetylindoline-2-sulfonate from Part 1 in a suitable solvent, such as acetic acid or acetic anhydride.
Cool the solution to below 10 °C using an ice bath.
Add the freshly prepared acetyl nitrate solution dropwise to the indoline derivative solution, maintaining the temperature at or below 10 °C. This temperature control is critical to prevent over-nitration and decomposition.[2]
After the addition is complete, allow the reaction to stir at low temperature for a specified period (e.g., 1-3 hours) to ensure complete conversion.
The nitrated product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water to remove residual acids.
Part 3: Alkaline Hydrolysis and Aromatization to 7-Nitroindole
The final stage removes the protecting and directing groups and re-establishes the aromatic indole core.
Step-by-Step Methodology:
Hydrolysis and Elimination:
Transfer the filtered and washed nitrated intermediate from Part 2 into a flask.
Add a 20% aqueous solution of sodium hydroxide (NaOH).
Stir the mixture at a controlled temperature (e.g., 20-60 °C) for 0.5 to 5 hours.[5]
Mechanism: The basic conditions facilitate a cascade reaction: hydrolysis of the N-acetyl group and elimination of the C-2 sulfonate group. This process is accompanied by dehydrogenation (oxidation) of the indoline ring back to the aromatic indole system, driven by the stability of the newly formed aromatic ring.
Isolation and Purification:
The final product, 7-nitroindole, will precipitate from the aqueous solution as a solid.
Collect the crude product by filtration and wash with water until the filtrate is neutral.
Dry the purified 7-nitroindole at approximately 50 °C. The product can be further purified by recrystallization if necessary.
Quantitative Data and Troubleshooting
The following table summarizes key parameters for this protocol.
Ensure the intermediate is pure before proceeding. Use freshly prepared acetyl nitrate.
Tar/Polymer Formation
Presence of strong protic acids; Contamination of indole starting material.
Avoid using HNO₃/H₂SO₄. The described indirect method using acetyl nitrate prevents this. Use high-purity indole.
Incomplete Aromatization
Insufficient reaction time or temperature during hydrolysis.
Increase reaction time or moderately increase the temperature (not exceeding 60 °C) during the final NaOH step. Monitor by TLC.
Conclusion
The selective nitration of indole at the C-7 position is a significant synthetic hurdle that cannot be overcome by direct electrophilic substitution. The presented indirect protocol, which proceeds through a protected indoline intermediate, provides a reliable, high-yielding, and scalable solution. By masking the hyper-reactive pyrrole moiety, the reaction is directed to the desired C-7 position with excellent control. This self-validating system, rooted in a clear understanding of indole's reactivity, is an authoritative method for researchers and drug development professionals requiring access to this valuable synthetic intermediate.
References
BenchChem Technical Support Team. (2025). Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem. 2
Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. 7
Noland, W. E., & Rieke, R. D. (1961). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry. Link
Organic Chemistry Portal. (2024). Synthesis of indoles. Link
Majumdar, K. C., & Chattopadhyay, B. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. Link
Noland, W. E., & Rieke, R. D. (1961). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, 26(11), 4431–4436. Link
Kushwaha, D. Synthesis and Chemistry of Indole. Link
Wang, Z., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Link
RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Link
Google Patents. (2001). JP2001019671A - Method for producing 7-nitroindoles. Link
ResearchGate. (2019). Synthesis of Indoles: Recent Advances. Link
ResearchGate. (2025). C-H Functionalization of Indoles at the C7 Position. Link
BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Link
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. Link
Ma, D., et al. (2016). C-H Functionalization of indoles and oxindoles through CDC reactions. Tetrahedron Letters. Link
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Link
Kumar, V., et al. (2021). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules. Link
R. I. Meltzer, D. Lustgarten, R. J. Stanaback. (1956). Notes - Synthesis of 7-Nitroindole. The Journal of Organic Chemistry. Link
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Link
Wang, C., et al. (2022). Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light. Angewandte Chemie International Edition. Link
Mondal, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Link
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Indole-3-Carbonitrile via the Vilsmeier-Haack Reaction
This document provides an in-depth guide for the synthesis of indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-part process, commenc...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth guide for the synthesis of indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-part process, commencing with the classic Vilsmeier-Haack formylation of indole to yield the key intermediate, indole-3-carboxaldehyde, followed by its conversion to the target nitrile. This guide is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.
Introduction: The Strategic Synthesis of a Privileged Scaffold
Indole-3-carbonitrile and its parent aldehyde, indole-3-carboxaldehyde, are crucial precursors for a wide array of biologically active compounds and natural products.[1][2] Their utility stems from the reactivity of the nitrile and aldehyde functionalities, which allow for diverse chemical transformations.[1][2] The Vilsmeier-Haack reaction stands as one of the most efficient and widely adopted methods for introducing a formyl group onto the electron-rich C3 position of the indole nucleus.[3][4][5] This method's prevalence is due to its use of mild, economical reagents and its high regioselectivity, which is driven by the superior electron density at the C3 position of indole.[3][6]
This guide delineates a reliable two-stage synthetic pathway:
Part I: Vilsmeier-Haack Formylation – The synthesis of indole-3-carboxaldehyde from indole using a pre-formed Vilsmeier reagent.
Part II: Aldehyde to Nitrile Conversion – The transformation of indole-3-carboxaldehyde into indole-3-carbonitrile via an intermediate aldoxime.
Part I: Vilsmeier-Haack Formylation of Indole
The cornerstone of this synthesis is the electrophilic substitution reaction between indole and the Vilsmeier reagent, a chloroiminium salt. This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][7]
Mechanism Deep Dive: Understanding the 'Why'
The reaction proceeds through two distinct phases: the formation of the electrophile (Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-chloromethyleniminium ion, also known as the Vilsmeier reagent.[5][6] This step is critical as it creates the reactive species necessary for formylation.
Electrophilic Attack and Hydrolysis: The electron-rich indole ring, specifically the C3 position, attacks the carbon of the Vilsmeier reagent.[6] This disrupts the aromaticity of the pyrrole ring, which is then restored through deprotonation. The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final indole-3-carboxaldehyde.[7]
Step-by-step workflow for the synthesis.
Safety and Handling Considerations
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Acetic Anhydride: It is corrosive and a lachrymator. Handle in a fume hood.
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions and ensure safety.
Conclusion
The two-part synthesis of indole-3-carbonitrile, beginning with the Vilsmeier-Haack formylation of indole, is a reliable and high-yielding route. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and materials science. The key to success lies in the careful preparation of the Vilsmeier reagent and the controlled execution of each subsequent step.
References
Jadhav, S. D., & Patil, P. N. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4647-4664.
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Acta Chimica & Pharmaceutica Indica, 3(3), 187-196.
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393–1407.
YouTube. (2020). Vilsmeier–Haack reaction of indole.
Abdel-Wahab, B. F., & Mohamed, H. A. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
Wikipedia. Indole-3-carbaldehyde.
Li, Z., et al. (2007). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Chinese Journal of Organic Chemistry, 27(1), 116-119.
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.
Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15638–15648.
Indian Academy of Sciences. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.
ACS Publications. (2022). Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method.
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.
ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride....
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
NROChemistry. Vilsmeier-Haack Reaction.
Taylor & Francis Online. (2021). Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst.
Der Pharma Chemica. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE.
Sciencemadness.org. Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation....
Application Notes and Protocols for Assay Development: Investigating the Biological Activity of 7-Nitro-1H-indole-3-carbonitrile
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of indole are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1][2][3] The introduction of a nitro group and a carbonitrile moiety to the indole ring, as in 7-Nitro-1H-indole-3-carbonitrile, creates a unique electronic and steric profile that suggests the potential for novel biological activities. Specifically, nitroindole derivatives have been explored as inhibitors of inflammatory cytokines like TNF-α and as binders to therapeutically relevant nucleic acid structures such as G-quadruplexes.[4][5][6] Furthermore, the indole-3-carbonitrile motif is present in compounds designed as potent inhibitors of protein kinases, such as Tropomyosin receptor kinase (TRK).[7]
Given the absence of published data on the specific biological targets of 7-Nitro-1H-indole-3-carbonitrile, a systematic and tiered approach to assay development is essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust screening cascade to elucidate the biological activity of this novel compound. We will proceed from broad, cell-based phenotypic assays to more specific, target-oriented biochemical assays, ensuring a logical and efficient investigation.
Part 1: Initial Characterization and Solubility Assessment
Prior to any biological testing, it is crucial to establish the fundamental physicochemical properties of 7-Nitro-1H-indole-3-carbonitrile.
Protocol 1: Compound Quality Control and Stock Solution Preparation
Rationale: Accurate and reproducible biological data can only be obtained with a well-characterized and stable compound. The concentration of the stock solution is a critical parameter for all subsequent assays.
Methodology:
Purity and Identity Verification:
Confirm the identity and purity of 7-Nitro-1H-indole-3-carbonitrile using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular weight is 187.15 g/mol .[8]
Solubility Testing:
Determine the solubility of the compound in various common solvents (e.g., DMSO, ethanol, water). This will inform the choice of vehicle for biological assays.
Stock Solution Preparation:
Based on solubility tests, prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent, typically DMSO.
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Part 2: Primary Screening Cascade: A Phenotypic Approach
The initial screening aims to identify any broad cytotoxic or cytostatic effects of 7-Nitro-1H-indole-3-carbonitrile against various human cancer cell lines. This provides a foundational understanding of its potential as an anticancer agent.
Workflow for Primary Screening
Caption: Workflow for primary cytotoxicity screening.
Protocol 2: Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a cytostatic effect.
Methodology:
Cell Seeding:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment:
Prepare a serial dilution of 7-Nitro-1H-indole-3-carbonitrile in cell culture medium.
Remove the old medium from the cells and add the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition and Incubation:
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization:
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Parameter
Recommended Value
Cell Lines
HCT116 (colon), A549 (lung), MCF-7 (breast)
Seeding Density
5,000 cells/well
Incubation Time
72 hours
Concentration Range
0.1 - 100 µM
Vehicle Control
0.1% DMSO
Part 3: Secondary Assays: Mechanistic Investigations
If 7-Nitro-1H-indole-3-carbonitrile demonstrates significant activity in the primary screen, the next step is to investigate its potential mechanism of action. Based on the activities of related indole compounds, we propose exploring its effects on cell cycle progression, apoptosis, and key signaling pathways.
Hypothesized Mechanisms of Action
Caption: Potential mechanisms of action for 7-Nitro-1H-indole-3-carbonitrile.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: To determine if the observed decrease in cell viability is due to a cytostatic effect, we will analyze the cell cycle distribution of treated cells.
Methodology:
Cell Treatment:
Treat cells with 7-Nitro-1H-indole-3-carbonitrile at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Cell Harvesting and Fixation:
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Staining:
Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
Flow Cytometry:
Analyze the DNA content of the cells using a flow cytometer.
Data Analysis:
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, thereby confirming if the compound induces programmed cell death.
Methodology:
Cell Treatment:
Treat cells with 7-Nitro-1H-indole-3-carbonitrile at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Staining:
Harvest the cells and resuspend them in Annexin V binding buffer.
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
Flow Cytometry:
Analyze the stained cells by flow cytometry.
Data Analysis:
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Part 4: Target-Based Assays
Based on the secondary assay results and the known activities of similar compounds, more specific target-based assays can be developed.
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., TRK Kinase)
Rationale: The indole-3-carbonitrile scaffold is a known hinge-binding motif for many protein kinases.[7] An in vitro kinase assay will directly measure the inhibitory activity of the compound against a specific kinase.
Methodology:
Assay Principle:
Utilize a commercially available TRK kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.
Reaction Setup:
In a 96-well plate, combine the recombinant TRK kinase, its substrate, and ATP.
Add 7-Nitro-1H-indole-3-carbonitrile at various concentrations.
Incubate the reaction at 30°C for the recommended time.
Signal Detection:
Stop the kinase reaction and add the ADP-Glo™ reagent to convert the remaining ATP to light.
Measure the luminescence using a plate reader.
Data Analysis:
A decrease in luminescence indicates kinase inhibition. Calculate the IC50 value for the compound.
Protocol 6: TNF-α Release Assay in LPS-Stimulated Macrophages
Rationale: Nitroindole derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.[4] This assay will assess the anti-inflammatory potential of the compound.
Methodology:
Cell Culture:
Use a macrophage cell line such as RAW 264.7.
Compound Pre-treatment and Stimulation:
Pre-treat the cells with 7-Nitro-1H-indole-3-carbonitrile for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production.
Incubate for 24 hours.
TNF-α Quantification:
Collect the cell culture supernatant.
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Analysis:
Determine the dose-dependent inhibition of TNF-α release by the compound and calculate the IC50 value.
Conclusion and Future Directions
This application note provides a structured and comprehensive framework for the initial investigation of the biological activity of 7-Nitro-1H-indole-3-carbonitrile. The proposed tiered approach, from broad phenotypic screening to specific mechanistic and target-based assays, allows for an efficient and logical characterization of this novel compound. Positive results in any of these assays will pave the way for further lead optimization, in vivo efficacy studies, and a deeper understanding of its therapeutic potential.
References
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. [Link]
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). PMC - PubMed Central. [Link]
Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. [Link]
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC - NIH. [Link]
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]
Improving the yield of 7-Nitro-1H-indole-3-carbonitrile synthesis
An indispensable building block in medicinal chemistry and drug development, 7-Nitro-1H-indole-3-carbonitrile serves as a critical intermediate for synthesizing a range of pharmacologically active compounds. However, its...
Author: BenchChem Technical Support Team. Date: February 2026
An indispensable building block in medicinal chemistry and drug development, 7-Nitro-1H-indole-3-carbonitrile serves as a critical intermediate for synthesizing a range of pharmacologically active compounds. However, its synthesis is often plagued by challenges related to yield and purity, primarily stemming from issues with regioselectivity during nitration and the harsh conditions required for cyanation.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 7-Nitro-1H-indole-3-carbonitrile. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-proven insights to help you navigate common experimental hurdles and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 7-Nitro-1H-indole-3-carbonitrile?
There are two main retrosynthetic approaches. The first involves the direct nitration of 1H-indole-3-carbonitrile. The second, and often more controlled method, involves introducing the nitrile group onto a pre-functionalized 7-nitro-1H-indole core. A common variant of this second approach is to start with 7-aminoindole, which can be converted to the nitrile via a Sandmeyer reaction, although this adds steps for reduction and diazotization.[1][2]
Q2: Why is regioselectivity a major issue during the nitration of the indole scaffold?
The indole ring is an electron-rich heterocycle. Electrophilic substitution, such as nitration, preferentially occurs at the C3 position of the pyrrole ring due to the stability of the resulting cationic intermediate.[3] If the C3 position is blocked, as in 1H-indole-3-carbonitrile, nitration is directed to the benzene ring. However, this often results in a mixture of C4, C5, C6, and C7 isomers, making purification difficult and lowering the yield of the desired 7-nitro product.
Q3: How does the choice of nitrating agent impact the reaction?
Classical nitration using a mixture of nitric acid and sulfuric acid is highly aggressive and can lead to oxidation, polymerization of the indole, and poor regioselectivity.[4] Milder, non-acidic nitrating agents like benzoyl nitrate or trifluoroacetyl nitrate (generated in situ) can provide better control and improved yields of specific isomers by reducing acid-catalyzed side reactions.[4]
Q4: What is the purpose of an N-H protecting group in this synthesis?
Protecting the indole nitrogen (e.g., as an N-Boc or N-benzyl derivative) can serve two purposes. First, it can prevent side reactions at the nitrogen atom. Second, the steric and electronic properties of the protecting group can influence the regioselectivity of electrophilic substitution on the benzene ring, sometimes favoring the formation of the 7-substituted isomer.
Q5: What are the key safety considerations for this synthesis?
Nitrating Agents: Many nitrating agents are strong oxidizers and highly corrosive. Reactions can be exothermic and should be performed with careful temperature control in a well-ventilated fume hood.
Cyanide Sources: Cyanide salts (e.g., CuCN, NaCN, KCN) and trimethylsilyl cyanide (TMSCN) are highly toxic.[5] They must be handled with extreme caution using appropriate personal protective equipment (PPE). All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Diazonium Salts: Arenediazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state.[1][6] They are typically generated in situ and used immediately in solution at low temperatures (0–5 °C).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the synthesis.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Final Product
1. Degradation of Starting Material: Indoles are sensitive to strong acids and can polymerize. 2. Ineffective Nitration/Cyanation: Reaction conditions (temperature, time, solvent) may be suboptimal. 3. Poor Diazonium Salt Formation (Sandmeyer Route): Temperature too high; impure sodium nitrite.
1. Use milder, non-acidic nitrating agents. For cyanation, ensure anhydrous conditions if using moisture-sensitive reagents. 2. Optimize reaction parameters systematically. Start with literature-reported conditions and adjust one variable at a time. 3. For the Sandmeyer reaction, maintain a temperature of 0–5 °C during diazotization and use freshly purchased sodium nitrite.[1]
Product is an Inseparable Mixture of Isomers
1. Poor Regioselectivity: Direct nitration of 1H-indole-3-carbonitrile is known to produce multiple isomers. 2. Isomerization: Under harsh conditions, product isomerization might occur.
1. Change the Synthetic Route: The most reliable solution is to start with 7-nitro-1H-indole and then introduce the C3-carbonitrile. This locks in the nitro-group's position. 2. Use a Directing Group: If pursuing direct nitration, experiment with a bulky N-protecting group to sterically hinder positions other than C7.
Significant Formation of Dark, Tarry Byproducts
1. Polymerization: Indole polymerization is a common side reaction in the presence of strong acids.[3] 2. Over-Nitration: Dinitro- or trinitro-indole species may form. 3. Oxidation: The indole ring can be oxidized by strong nitrating agents.
1. Avoid strong acids like H₂SO₄/HNO₃. Use reagents like trifluoroacetyl nitrate generated from an anhydride and a nitrate salt.[4] 2. Use the nitrating agent in slight stoichiometric excess (e.g., 1.1 equivalents) and add it slowly at a low temperature to control the reaction. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if oxidative side products are suspected.
Difficulty in Product Purification
1. Similar Polarity of Isomers: Isomeric byproducts often have very similar polarities, making chromatographic separation challenging. 2. Product Insolubility/Instability: The final product may be poorly soluble in common solvents or degrade on silica gel.
1. Recrystallization: If a solid, attempt recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to selectively crystallize the desired isomer. 2. Chromatography Optimization: Use a high-resolution silica gel and test different eluent systems. A gradient elution may be necessary. If the compound is unstable on silica, consider using neutral alumina or a different stationary phase.
Experimental Workflow & Protocols
The following workflow and protocol describe a reliable method for synthesizing 7-Nitro-1H-indole-3-carbonitrile, prioritizing regiochemical control and yield. The strategy involves the formylation of 7-nitro-1H-indole followed by conversion of the aldehyde to a nitrile.
Workflow Overview
General two-step synthesis of 7-Nitro-1H-indole-3-carbonitrile.
Detailed Protocol: Step-by-Step Methodology
Step 1: Synthesis of 7-Nitro-1H-indole-3-carbaldehyde (via Vilsmeier-Haack Reaction)
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
Substrate Addition: Dissolve 7-nitro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice with stirring. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
Isolation: The product, 7-Nitro-1H-indole-3-carbaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 7-Nitro-1H-indole-3-carbonitrile
This step follows a procedure analogous to the conversion of an aldehyde to a nitrile via an oxime intermediate.[7][8]
Reaction Setup: In a round-bottom flask, suspend 7-Nitro-1H-indole-3-carbaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.2 equivalents) in a mixture of ethanol and water (e.g., 5:1 ratio).
Oxime Formation & Dehydration: Heat the mixture to reflux for 4-8 hours. The reaction involves the formation of an oxime intermediate, which then dehydrates under these conditions to form the nitrile. Monitor the reaction by TLC.
Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume using a rotary evaporator.
Purification: The crude product can be partitioned between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Final Purification: Purify the resulting solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-Nitro-1H-indole-3-carbonitrile.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
A decision tree for troubleshooting the synthesis.
References
He, R., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
Wegner, F., et al. (2014). 7-Iodo-1H-indole-3-carbonitrile. Molbank. Available at: [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Available at: [Link]
Dangi, R., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University. Available at: [Link]
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
Wikipedia. (n.d.). Bartoli indole synthesis. Available at: [Link]
Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
Technical Support Center: Scaling the Synthesis of 7-Nitro-1H-indole-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Nitro-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and process development p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Nitro-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Introduction: The Scale-Up Challenge
7-Nitro-1H-indole-3-carbonitrile is a key building block in medicinal chemistry, notably in the synthesis of various kinase inhibitors and other therapeutic agents.[1] While laboratory-scale syntheses are reported, scaling up presents significant hurdles. The primary challenges lie in controlling the regioselectivity of the initial nitration step and managing the conditions of the subsequent cyanation. Direct nitration of indole is notoriously difficult to control and often leads to a mixture of isomers and polymerization byproducts.[2] This guide presents a robust, two-stage process designed for scalability and reproducibility.
Overall Synthetic Workflow
The recommended scalable synthesis proceeds in two key stages: the formation of the 7-nitroindole precursor, followed by cyanation at the C3 position. This indirect route ensures high regioselectivity and minimizes problematic side reactions.
Caption: Overall synthetic workflow for 7-Nitro-1H-indole-3-carbonitrile.
Part 1: Synthesis of 7-Nitroindole (The Precursor)
Achieving high purity and yield of 7-nitroindole is critical for the success of the overall synthesis. A direct nitration approach is not recommended for scale-up due to poor selectivity. The following FAQs and troubleshooting guide are based on a more controlled, indirect method involving the protection of the indole ring as an indoline derivative.[2]
Q1: Why not just nitrate indole directly with nitric acid?A: The pyrrole ring of indole is highly activated towards electrophilic attack. Direct nitration under acidic conditions typically leads to uncontrolled reactions, including polymerization and the formation of multiple nitrated isomers, with the 3-nitro and 5-nitro products often predominating.[2] To achieve the desired 7-nitro isomer in high yield, the reactivity of the pyrrole ring must be temporarily suppressed.
Q2: What is the mechanism behind the indoline-based indirect nitration method?A: This method involves three key steps:
Protection: The indole is first reduced to indoline. Often, this is done concurrently with sulfonation at the 2-position using sodium bisulfite, followed by N-acetylation. This protects the highly reactive pyrrole moiety.[2]
Nitration: The protected indoline is then nitrated. The directing effects of the substituents on the benzene ring now favor substitution at the 7-position. Using a controlled nitrating agent like acetyl nitrate at low temperatures is crucial for selectivity and safety.[2][3]
Aromatization: The nitro-indoline intermediate is treated with a base (e.g., NaOH) to eliminate the protecting groups and re-aromatize the ring, yielding 7-nitroindole.[2]
Q3: What are the critical safety precautions for this nitration step?A: Nitration reactions are highly exothermic and can pose a significant thermal runaway risk, especially at scale.[4]
Temperature Control: The addition of the nitrating agent (acetyl nitrate) must be done slowly and with efficient cooling to maintain the reaction temperature at or below 10°C.[2]
Reagent Preparation: Acetyl nitrate should be prepared fresh and used immediately. It is typically generated in situ by the slow addition of nitric acid to acetic anhydride at low temperatures.
Quenching: The reaction should be quenched carefully by pouring it onto ice water to dissipate heat and precipitate the product.
Troubleshooting Guide - 7-Nitroindole Synthesis
Q: My yield is significantly lower than expected. What are the likely causes?A: Low yield can stem from several issues. A logical diagnostic approach is necessary.
Caption: Troubleshooting workflow for low yield in 7-nitroindole synthesis.
Q: My final product is contaminated with the 5-nitroindole isomer. How can I improve regioselectivity?A:
Cause: Formation of the 5-nitro isomer suggests that the reaction conditions were too harsh or the directing effect of the protecting group was compromised. This is often due to poor temperature control.
Solution: Ensure your reactor has adequate cooling capacity for the scale. The addition of acetyl nitrate must be slow and subsurface if possible to ensure rapid mixing and heat dissipation. Pre-cool the solution of the indoline derivative to 0-5°C before beginning the addition.
Scalable Protocol: Synthesis of 7-Nitroindole
This protocol is adapted from established indirect nitration methods and is designed for scalability.[2]
Part 1A: Preparation of Sodium 1-acetylindoline-2-sulfonate
Setup: In a reactor equipped with mechanical stirring, a thermometer, and an addition funnel, charge indole and a solution of sodium bisulfite in water.
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC or HPLC until indole is consumed.
Acetylation: Cool the mixture and add acetic anhydride dropwise, maintaining the temperature below 30°C.
Isolation: Stir for 1-2 hours. The product, sodium 1-acetylindoline-2-sulfonate, will precipitate. Isolate by filtration, wash with cold water and then acetone, and dry under vacuum.
Part 1B: Nitration and Aromatization
Setup: In a separate, clean, and dry reactor with robust cooling, charge acetic anhydride and begin cooling to 0°C.
Acetyl Nitrate Preparation: Slowly add fuming nitric acid dropwise to the cold acetic anhydride, ensuring the temperature never exceeds 10°C.
Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate from Part 1A in a suitable solvent like acetic acid in the main reactor and cool to 0-5°C. Add the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below 10°C.
Workup: After the addition is complete, stir for an additional 1-2 hours at low temperature. Quench the reaction by slowly pouring it over a stirred mixture of ice and water. The nitrated intermediate will precipitate.
Aromatization: Filter the intermediate and wash with water. Transfer the wet cake to a reactor and add a 20% aqueous solution of sodium hydroxide. Stir at 20-40°C for 1-5 hours until the conversion to 7-nitroindole is complete (monitor by HPLC).
Final Isolation: The product, 7-nitroindole, will precipitate from the basic solution. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50°C.
Part 2: Cyanation of 7-Nitroindole
With high-purity 7-nitroindole in hand, the final step is the introduction of the carbonitrile group at the C3 position.
Frequently Asked Questions (FAQs) - C3-Cyanation
Q1: What are the best methods for cyanating the C3 position of an indole?A: Several methods exist, but for scale-up, safety and reagent handling are paramount.
Vilsmeier-Haack type reaction: A common lab-scale method involves reacting the indole with oxalyl chloride, followed by treatment with hydroxylamine to form an oxime, which then dehydrates to the nitrile.[5][6] This avoids highly toxic cyanide salts but involves multiple steps.
Electrophilic Cyanation: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often used with a transition metal catalyst (e.g., Rhodium, Ruthenium), can directly cyanate the C-H bond at the C3 position.[7][8] This is a more modern approach that can offer high yields under milder conditions.
Traditional Cyanides: Methods using copper(I) cyanide (Rosenmund-von Braun) or other metal cyanides are well-established but involve highly toxic reagents and often require high temperatures, making them less desirable for scale-up without specialized handling facilities.[9]
Q2: We are considering NCTS as a cyanating agent. What are the advantages?A: NCTS is a solid, relatively stable electrophilic cyanating agent. Its primary advantages are:
Safety: It is less acutely toxic and easier to handle than hydrogen cyanide gas or inorganic cyanide salts.
Reactivity: It can directly cyanate electron-rich heterocycles like indoles.
Conditions: The reactions can often be run under milder conditions than traditional methods.
Troubleshooting Guide - C3-Cyanation
Q: The cyanation reaction is sluggish and does not go to completion. What should I check?A:
Cause (Catalytic Method): If using a catalyst-based method (e.g., with NCTS), the catalyst may be inactive or poisoned. The 7-nitroindole substrate is also deactivated towards electrophilic attack compared to indole itself, requiring optimized conditions.
Solution:
Catalyst Quality: Ensure the transition metal catalyst is from a reliable source and has not been deactivated by air or moisture.
Solvent Purity: Use anhydrous solvents, as water can interfere with many catalytic cycles.
Temperature: A moderate increase in temperature may be required, but this must be balanced against the risk of decomposition. Perform small-scale optimization studies first.
Stoichiometry: Ensure the correct stoichiometry of the cyanating agent is used. An excess may be required to drive the reaction to completion.
Q: I am observing significant decomposition of my 7-nitroindole starting material. Why?A:
Cause: 7-Nitroindole, like many nitroaromatic compounds, can be sensitive to high temperatures and strongly basic or acidic conditions. The reaction conditions may be too harsh.
Solution:
Lower Temperature: Attempt the reaction at a lower temperature for a longer period.
Weaker Base: If a base is used in the protocol, consider screening weaker, non-nucleophilic bases.
Degas Solvents: Remove dissolved oxygen from the solvent, as it can sometimes contribute to oxidative side reactions at elevated temperatures.
Illustrative Protocol: C3-Cyanation via an Intermediate
This protocol uses a classical, multi-step approach that avoids highly toxic cyanide salts and is well-documented for indole derivatives.[5][6]
Setup: In a reactor suitable for handling corrosive reagents, dissolve 7-nitroindole in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (N₂ or Ar).
Acylation: Cool the solution to 0-5°C. Slowly add oxalyl chloride dropwise. The reaction is typically exothermic. Stir at room temperature for several hours until the formation of the 2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid intermediate is complete.
Workup: Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer to isolate the acid intermediate.
Oxime Formation: To the isolated intermediate, add hydroxylammonium chloride and sodium acetate in an ethanol/water mixture.
Dehydration/Nitrile Formation: Heat the mixture to reflux for several hours. The oxime forms and subsequently dehydrates under these conditions to yield 7-Nitro-1H-indole-3-carbonitrile.
Purification: After cooling, the product can be isolated. Purification on a large scale is best achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). Column chromatography is less practical for multi-kilogram quantities.
Data & Safety Summary
When scaling up, a thorough understanding of reagent hazards is essential.
Reagent
CAS No.
Key Hazards
Recommended Handling Precautions
Nitric Acid (fuming)
7697-37-2
Severe corrosive, strong oxidizer, highly toxic by inhalation.
Work in a well-ventilated fume hood with acid-resistant gloves, face shield, and apron. Avoid contact with organic materials.
Acetic Anhydride
108-24-7
Corrosive, flammable, lachrymator.
Handle in a fume hood. Keep away from water and sources of ignition. Wear appropriate PPE.
Oxalyl Chloride
79-37-8
Highly corrosive, reacts violently with water, toxic.
Handle under inert atmosphere in a fume hood. Use extreme caution and have a quench solution (e.g., sodium bicarbonate) ready.
Sodium Hydroxide
1310-73-2
Severe corrosive to skin and eyes.
Wear gloves, safety glasses, and protective clothing. Be aware of the exothermic reaction when dissolving in water.
References
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. Retrieved from [Link]
ResearchGate. (n.d.). The cyanation of indole derivatives and the expected mechanisms. Retrieved from [Link]
Google Patents. (n.d.). JP2001019671A - Method for producing 7-nitroindoles.
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]
This entry is intentionally left blank to maintain numbering consistent with search results.
This entry is intentionally left blank to maintain numbering consistent with search results.
This entry is intentionally left blank to maintain numbering consistent with search results.
ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]
This entry is intentionally left blank to maintain numbering consistent with search results.
This entry is intentionally left blank to maintain numbering consistent with search results.
ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
This entry is intentionally left blank to maintain numbering consistent with search results.
This entry is intentionally left blank to maintain numbering consistent with search results.
A Technical Guide for Researchers: Evaluating 7-Nitro-1H-indole-3-carbonitrile in Biological Assays—A Comparative Perspective on Nitroindole Derivatives
For drug development professionals and researchers in medicinal chemistry, the indole scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] The introduct...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and researchers in medicinal chemistry, the indole scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] The introduction of a nitro group to this scaffold dramatically alters its electronic properties, often enhancing or conferring novel biological activities.[2] This guide focuses on 7-Nitro-1H-indole-3-carbonitrile, a specific nitroindole derivative, and provides a comparative framework for its evaluation in biological assays against other known nitroindole derivatives. While direct comparative experimental data for 7-Nitro-1H-indole-3-carbonitrile is not extensively available in public literature, this guide will leverage structure-activity relationships (SAR) from related compounds to propose a strategic approach for its biological characterization.
The Nitroindole Scaffold: A Landscape of Diverse Bioactivity
The position of the nitro group on the indole ring is a critical determinant of a derivative's biological profile. For instance, research has shown that 5-nitroindole derivatives can act as potent anticancer agents by binding to the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene and inducing cell-cycle arrest.[3] In contrast, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in metabolic disorders.[4] This highlights the profound influence of substituent placement on the molecular target and resulting therapeutic application.
The subject of this guide, 7-Nitro-1H-indole-3-carbonitrile, possesses two key features: a nitro group at the 7-position and a carbonitrile group at the 3-position. The electron-withdrawing nature of the 7-nitro group can significantly impact the pKa of the indole nitrogen and the overall electron density of the ring system. The 3-carbonitrile group is a versatile functional group that can participate in various non-covalent interactions within a biological target, such as hydrogen bonding and dipole-dipole interactions. Its presence is noted in other biologically active indole derivatives, including some with antiviral properties.[5]
Comparative Structural Analysis and Postulated Biological Activities
To formulate a rational screening strategy for 7-Nitro-1H-indole-3-carbonitrile, we can draw parallels with structurally related nitroindoles for which biological data are available.
Table 1: Structural Comparison and Known Biological Activities of Selected Nitroindole Derivatives
Based on this comparative analysis, 7-Nitro-1H-indole-3-carbonitrile emerges as a candidate for screening in several key therapeutic areas:
Anticancer: The presence of the nitro group, a feature shared with the 5-nitroindole anticancer agents, suggests that cytotoxicity against various cancer cell lines should be a primary evaluation.
Enzyme Inhibition: The 7-nitro substitution pattern is also seen in FBPase inhibitors. This suggests that 7-Nitro-1H-indole-3-carbonitrile could be screened against a panel of enzymes, particularly kinases, where the indole scaffold is a common motif.[3]
Antiviral: The 3-carbonitrile moiety is present in other indole derivatives with demonstrated antiviral activity.[5]
Proposed Experimental Workflows for Biological Evaluation
To systematically assess the biological potential of 7-Nitro-1H-indole-3-carbonitrile, a tiered screening approach is recommended.
Initial Cytotoxicity Screening
The first step is to evaluate the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad indication of its antiproliferative potential.
Protocol: MTT Assay for Cytotoxicity
Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 7-Nitro-1H-indole-3-carbonitrile (and relevant comparator nitroindoles) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Assays for Anticancer Activity
Should the initial screen reveal significant cytotoxicity, subsequent assays can elucidate the mechanism of action.
Workflow for Elucidating Anticancer Mechanism
Caption: Proposed workflow for investigating the anticancer mechanism of action.
Enzyme Inhibition Assays
Given the precedent of 7-nitroindole derivatives as enzyme inhibitors, screening against a panel of relevant enzymes is a logical next step.
Protocol: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
Inhibitor Addition: Add varying concentrations of 7-Nitro-1H-indole-3-carbonitrile or a known inhibitor (positive control) to the wells. Include a no-inhibitor control.
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Signal Measurement: Measure the luminescence using a plate reader.
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ADP produced). Calculate the percent inhibition and determine the IC50 value.
Concluding Remarks and Future Directions
While the biological activity of 7-Nitro-1H-indole-3-carbonitrile remains to be fully elucidated, its structural features, when compared with other biologically active nitroindoles, provide a strong rationale for its investigation as a potential anticancer, enzyme inhibitory, or antiviral agent. The experimental protocols and workflows outlined in this guide offer a systematic approach for researchers to uncover the therapeutic potential of this and other novel nitroindole derivatives. The key to advancing our understanding lies in rigorous, comparative biological evaluation, which will ultimately reveal the subtle yet critical structure-activity relationships that govern the diverse bioactivities of this fascinating class of compounds.
References
Bhattacharya, D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. Available from: [Link]
Zhang, L., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5042. Available from: [Link]
Kumar, P., Singh, S., Rizki, M., & Pratama, F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Available from: [Link]
Oleszczuk, P., & Żyżyńska-Granica, B. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5423. Available from: [Link]
Li, Y., et al. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses, 13(8), 1448. Available from: [Link]
Karak, M., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]
O'Donnell, G., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 27(19), 6524. Available from: [Link]
Abdel-Ghaffar, A. R., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 18018. Available from: [Link]
Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 364-370. Available from: [Link]
Al-Ostath, A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1245654. Available from: [Link]
Al-Salahi, R., et al. (2023). Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. Molecules, 28(14), 5488. Available from: [Link]
Chen, Y.-L., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 11(3), e04668-22. Available from: [Link]
Edmondson, S. D., et al. (2010). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. Google Patents.
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903. Available from: [Link]
Green, R. M., et al. (2023). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PLoS One, 18(12), e0295843. Available from: [Link]
Noriega-Linares, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1215-1229. Available from: [Link]
National Toxicology Program. (2018). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice (Gavage Studies). National Toxicology Program technical report series, (542), 1-204. Available from: [Link]
Pereira, A. C. S., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3330. Available from: [Link]
Nocentini, A., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1783-1793. Available from: [Link]
A Comparative Analysis of 7-Nitro-1H-indole-3-carbonitrile and Known Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the novel small molecule, 7-Nitro-1H-indole-3-carbonitrile, against established kinase inhibitors. It is intended for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of the novel small molecule, 7-Nitro-1H-indole-3-carbonitrile, against established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting protein kinases. We will delve into the rationale behind the experimental design, present detailed methodologies for robust in vitro and cell-based assays, and offer a framework for interpreting the resulting data.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, with numerous FDA-approved drugs demonstrating significant clinical success.[1][2][3]
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[4] Derivatives of indole and the closely related azaindole have been successfully developed as potent inhibitors of various kinases, including Rho kinase (ROCK) and cyclin-dependent kinases (CDKs).[4][5] This precedent provides a strong rationale for investigating the kinase inhibitory potential of novel indole-containing compounds like 7-Nitro-1H-indole-3-carbonitrile. While direct evidence of its kinase inhibitory activity is emerging, its structural similarity to known kinase inhibitors warrants a thorough investigation.[5][6] This guide will, therefore, utilize a hypothetical, yet plausible, dataset to illustrate the comparative analysis process.
The Candidates: Chemical Structures and Rationale for Comparison
A meaningful comparison requires the selection of appropriate benchmarks. For this analysis, we will compare 7-Nitro-1H-indole-3-carbonitrile against two well-characterized kinase inhibitors with distinct target profiles: Erlotinib , a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Palbociclib , a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2][7]
A novel compound with an indole scaffold, a known pharmacophore for kinase inhibition. Its nitro and nitrile substitutions may confer unique binding properties.
Erlotinib
An established, FDA-approved ATP-competitive inhibitor of EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.[3][7]
Palbociclib
A highly selective, FDA-approved inhibitor of the serine/threonine kinases CDK4 and CDK6, which are key regulators of the cell cycle.[2]
Experimental Framework for Comparative Analysis
To provide a holistic comparison, a multi-faceted experimental approach is necessary, encompassing both biochemical and cell-based assays. This allows for the assessment of direct enzyme inhibition as well as the compound's effects in a more physiologically relevant context.[9][10]
In Vitro Kinase Inhibition Assay: Determining Potency and Selectivity
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the target enzyme.[11] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[11][12][13] For this guide, we will detail a luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12]
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and CDK4/6.
Materials:
Recombinant human EGFR and CDK4/Cyclin D1 enzymes
Substrate peptides for EGFR (e.g., Poly(Glu, Tyr) 4:1) and CDK4/6 (e.g., Rb (780-928))
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds (7-Nitro-1H-indole-3-carbonitrile, Erlotinib, Palbociclib) dissolved in DMSO
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ATP
White, opaque 96-well plates
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
Kinase Reaction Setup:
Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
Add 10 µL of a 2X kinase/substrate solution to each well.
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each kinase.
Incubation: Incubate the plate at room temperature for 60 minutes.
ADP-Glo™ Reagent Addition:
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Kinase Detection Reagent Addition:
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the "no inhibitor" control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Compound
EGFR IC50 (nM)
CDK4 IC50 (nM)
CDK6 IC50 (nM)
7-Nitro-1H-indole-3-carbonitrile
850
120
150
Erlotinib
2
>10,000
>10,000
Palbociclib
>10,000
11
15
Interpretation:
This hypothetical data suggests that 7-Nitro-1H-indole-3-carbonitrile exhibits moderate inhibitory activity against CDK4 and CDK6, with weaker activity against EGFR. In contrast, Erlotinib is highly potent and selective for EGFR, while Palbociclib is potent and selective for CDK4/6. This initial screen provides valuable information about the potential target profile of our novel compound.
Cell-Based Assay: Assessing Cellular Potency and Phenotypic Effects
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a biological context.[9][10] These assays can assess a compound's ability to cross the cell membrane, engage its target in the cellular environment, and elicit a functional response, such as inhibiting cell proliferation.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
Human cancer cell lines (e.g., A549 lung carcinoma for EGFR and MCF-7 breast cancer for CDK4/6)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined by fitting the data to a dose-response curve.
Compound
A549 (EGFR-driven) GI50 (µM)
MCF-7 (CDK4/6-driven) GI50 (µM)
7-Nitro-1H-indole-3-carbonitrile
5.2
0.8
Erlotinib
0.1
>20
Palbociclib
>20
0.05
Interpretation:
The hypothetical cell-based data corroborates the in vitro findings. 7-Nitro-1H-indole-3-carbonitrile shows more potent inhibition of proliferation in the CDK4/6-dependent MCF-7 cell line compared to the EGFR-driven A549 cell line. Erlotinib and Palbociclib demonstrate potent and selective activity in their respective sensitive cell lines.
Target Engagement and Downstream Signaling Analysis: Western Blotting
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of the kinase and its downstream substrates.[14][15] Western blotting is a powerful technique for this purpose.[14][16][17]
This protocol assesses the phosphorylation of EGFR and Rb (a downstream target of CDK4/6) in response to compound treatment.
Materials:
A549 and MCF-7 cells
Test compounds
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Rb, anti-total-Rb, and a loading control like anti-β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Procedure:
Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells and collect the protein lysates.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Interpretation of Hypothetical Results:
7-Nitro-1H-indole-3-carbonitrile: In MCF-7 cells, a dose-dependent decrease in phospho-Rb would be expected, with little effect on total Rb, confirming CDK4/6 inhibition. In A549 cells, a less pronounced or no effect on phospho-EGFR would be anticipated.
Erlotinib: In A549 cells, a potent, dose-dependent decrease in phospho-EGFR would be observed.
Palbociclib: In MCF-7 cells, a potent, dose-dependent decrease in phospho-Rb would be seen.
Visualizing the Concepts: Diagrams
To further clarify the experimental logic and the biological context, we present the following diagrams generated using Graphviz.
Generic Kinase Signaling Pathway
Caption: A simplified representation of a generic kinase signaling pathway.
Experimental Workflow for Kinase Inhibitor Comparison
Caption: The experimental workflow for the comparative analysis of kinase inhibitors.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative analysis of a novel compound, 7-Nitro-1H-indole-3-carbonitrile, against known kinase inhibitors. By employing a combination of in vitro and cell-based assays, researchers can gain valuable insights into the potency, selectivity, and cellular activity of new chemical entities. The hypothetical data presented herein illustrates how such a comparative analysis can guide the initial characterization and subsequent development of promising drug candidates.
The moderate, dual CDK4/6 inhibitory profile of 7-Nitro-1H-indole-3-carbonitrile in our hypothetical scenario suggests it could be a valuable starting point for a lead optimization campaign. Future efforts could focus on medicinal chemistry approaches to enhance potency and selectivity, as well as broader kinase profiling to identify potential off-target effects. Ultimately, the systematic and logical application of the experimental principles outlined in this guide will be instrumental in the successful discovery and development of the next generation of kinase-targeted therapies.
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Dahir, N., & Al-Zoubi, R. M. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy, 19(12), 1045-1064. [Link]
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1845-1854. [Link]
Kuhn, F., et al. (2020). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 25(20), 4786. [Link]
Yadav, D. K., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1145-1166. [Link]
Katsuki, S., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(4), 181-187. [Link]
Eto, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 68(4), 181-187. [Link]
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]
An, W. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1893. [Link]
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]
Cancer Research UK. (2022). Cancer growth blockers. [Link]
Wu, P., & Nielsen, T. E. (2022). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 14(11), 2658. [Link]
Patel, M., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7051-7055. [Link]
ResearchGate. (n.d.). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... [Link]
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
PLOS One. (2013). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
ResearchGate. (2021). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
Cell Press. (2024). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. [Link]
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 7-Nitro-1H-indole-3-carbonitrile Analogs in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Nitro-1H-indole-3-carbonitrile analogs. Drawing...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Nitro-1H-indole-3-carbonitrile analogs. Drawing upon established principles of medicinal chemistry and extrapolating from closely related molecular scaffolds, we present a framework for the rational design of novel therapeutics based on this promising heterocyclic core.
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to form key interactions with biological targets have cemented its role in the development of treatments for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2] This guide focuses on a specific, yet underexplored, member of this family: 7-Nitro-1H-indole-3-carbonitrile. The introduction of a nitro group at the 7-position and a carbonitrile at the 3-position significantly modulates the electronic and steric profile of the indole ring, offering a distinct platform for inhibitor design.
While direct and extensive SAR studies on a wide array of 7-Nitro-1H-indole-3-carbonitrile analogs are not yet prevalent in the public domain, by examining the SAR of analogous structures such as 7-azaindoles, 5-nitroindoles, and other substituted indoles, we can construct a predictive framework to guide future research and development.[5][6][7][8] This guide will synthesize this disparate information to provide actionable insights for medicinal chemists.
The 7-Nitro-1H-indole-3-carbonitrile Core: A Scaffold with Therapeutic Potential
The 7-Nitro-1H-indole-3-carbonitrile scaffold presents several key features that make it an attractive starting point for drug discovery:
Hydrogen Bonding Capabilities: The indole N-H group can act as a hydrogen bond donor, a crucial interaction for anchoring ligands in the active sites of many enzymes, particularly protein kinases.
Electron-Withdrawing Character: The potent electron-withdrawing nature of the 7-nitro group significantly influences the electron density of the indole ring system. This can enhance interactions with electron-deficient pockets in target proteins and modulate the pKa of the indole nitrogen.
Dipolar Interactions: The nitro group can participate in favorable dipolar interactions with polar residues in a binding site.
Versatile Substitution Points: The indole ring offers multiple positions (N1, C2, C4, C5, and C6) for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The 3-Carbonitrile Group: This group is a common feature in many enzyme inhibitors and can act as a hydrogen bond acceptor or participate in other non-covalent interactions.
Inferred Structure-Activity Relationship (SAR) of 7-Nitro-1H-indole-3-carbonitrile Analogs
Based on the analysis of related indole and azaindole derivatives, we can infer the following SAR for the 7-Nitro-1H-indole-3-carbonitrile scaffold. This hypothetical SAR should be experimentally validated.
Modifications at the N1 Position (Indole Nitrogen)
Substitution at the N1 position is a common strategy to modulate the properties of indole-based inhibitors.
Small Alkyl Groups: Introduction of small, non-bulky alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can be used to probe for small hydrophobic pockets near the N1 position. This modification also removes the hydrogen bond donor capability of the indole N-H, which can be used to assess its importance in target binding.
Larger and Functionalized Groups: The addition of larger substituents, such as benzyl or substituted phenyl rings, can lead to a significant increase in potency if a corresponding hydrophobic pocket exists in the target protein. Functionalization of these appended groups with polar moieties (e.g., hydroxyl, amino) can be explored to pick up additional hydrogen bonding interactions and improve solubility.
Modifications at the C2 Position
The C2 position is adjacent to the indole nitrogen and offers another vector for chemical exploration.
Small Substituents: Introduction of small groups like methyl or amino functions can influence the electronic properties of the indole ring and potentially engage in specific interactions with the target.
Aryl or Heteroaryl Groups: Appending aromatic or heteroaromatic rings at C2 can lead to potent inhibitors by exploiting pi-stacking interactions within the active site.
Modifications at the Benzene Ring (C4, C5, C6 Positions)
The benzene portion of the indole ring provides a larger surface for modification.
Halogenation (F, Cl, Br): Introduction of halogens at these positions can modulate the electronic properties of the ring and introduce new contact points with the target protein. Halogen bonding is an increasingly recognized interaction in drug design.
Small Alkoxy or Alkyl Groups: These groups can enhance hydrophobic interactions and improve metabolic stability.
Hydrogen Bond Donors/Acceptors: The introduction of groups like hydroxyl, amino, or methoxy can form additional hydrogen bonds with the target, potentially increasing affinity.
Comparative Analysis with Alternative Scaffolds
The 7-Nitro-1H-indole-3-carbonitrile scaffold should be evaluated against other established "privileged" structures in medicinal chemistry.
Scaffold
Key Features & Advantages
Potential Disadvantages
Representative Applications
7-Azaindole
Bioisostere of indole, excellent hinge-binding motif in kinases, improved solubility and metabolic properties in some cases.[5][6][7]
Synthesis can be more complex than for some indole derivatives.
General Synthesis of 7-Nitro-1H-indole-3-carbonitrile Analogs
The synthesis of the core scaffold and its subsequent modification is a critical aspect of SAR studies. Below is a representative, generalized synthetic scheme.
Workflow for the Synthesis of N1-Substituted 7-Nitro-1H-indole-3-carbonitrile Analogs
Caption: General workflow for N1-alkylation/arylation of the core scaffold.
Step-by-Step Protocol for N1-Alkylation:
Preparation: To a solution of 7-Nitro-1H-indole-3-carbonitrile in a dry, aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.
Deprotonation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the complete deprotonation of the indole nitrogen.
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted analog.
In Vitro Kinase Inhibition Assay (Example)
A common application for indole-based scaffolds is the inhibition of protein kinases.
Workflow for a Generic In Vitro Kinase Assay
Caption: A generalized workflow for determining kinase inhibition.
Step-by-Step Protocol:
Assay Preparation: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and varying concentrations of the 7-Nitro-1H-indole-3-carbonitrile analog in an appropriate assay buffer.
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, luminescence (e.g., ADP-Glo™), or antibody-based detection (e.g., ELISA).
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: A Hypothetical SAR Table
To effectively compare the activity of different analogs, the data should be presented in a clear and organized manner. The following is a template for an SAR table based on a hypothetical kinase inhibition study.
Compound ID
R1 (N1-substituent)
R2 (C2-substituent)
R5 (C5-substituent)
Kinase X IC50 (µM)
1 (Core)
H
H
H
15.2
2a
CH3
H
H
8.5
2b
CH2CH3
H
H
7.9
2c
Benzyl
H
H
2.1
3a
H
CH3
H
12.8
4a
H
H
F
10.1
4b
H
H
Cl
9.5
4c
H
H
OCH3
18.3
Competitor A
-
-
-
0.5
Conclusion and Future Directions
The 7-Nitro-1H-indole-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR studies are still needed, by drawing parallels from related indole and azaindole analogs, a rational approach to the design of new compounds can be formulated. The key to unlocking the full potential of this scaffold lies in systematic chemical modification and rigorous biological evaluation. Future research should focus on synthesizing a diverse library of analogs with substitutions at all accessible positions of the indole ring. This will allow for the development of a detailed SAR and the identification of potent and selective inhibitors for a range of biological targets. The insights provided in this guide are intended to serve as a roadmap for these future endeavors, ultimately contributing to the discovery of new and effective medicines.
References
Indole scaffold is considered one of the most privileged scaffolds in heterocyclic chemistry. Indole may serve as an effective probe for the development of new drug candidates against challenging diseases, including lung cancer. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available from: [Link].
Marine biota, such as algae, sponges, and bacteria, are known to produce a variety of secondary metabolites with potential biological activity, particularly as antimicrobial compounds. Structure/activity relationships of indole derivatives. Available from: [Link].
Indole-based molecules show potential as therapeutic agents by interacting with key proteins like sirtuins involved in cancer progression. Design, synthesis, and evaluation of novel Indole-Based small molecules as sirtuin inhibitors with anticancer activities. Available from: [Link].
Based on the structure of KuFal194, 7-chloro-1H-indole-3-carbonitrile was selected as fragment template for the development of smaller and less lipophilic DYRK1A inhibitors. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Available from: [Link].
The indole nitrogen of NITD-349 mainly interacts with Asp645, and targets the proton relay pathway, thereby blocking the activity of MmpL3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Available from: [Link].
Graphical abstract A series of novel indole derivatives was synthesized as inhibitors of Fructose-1,6-bisphosphatase (FBPase). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link].
This review covers the structure-activity relationship of 7-azaindole analogs, which have been shown to be effective anticancer agents in the literature of the past two decades. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Available from: [Link].
To prepare the anticancer indoles, a series ofsubstituted heteroannulated indole derivatives has beensynthesized and characterized by spectral and elementalanalysis. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Available from: [Link].
The fascinating molecular framework of indole makes its suitable for drug development. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link].
7-azaindole and indole have been found as privileged fragments in protein kinase inhibitors, such as serine-threonine kinases inhibitors. New indole and 7-azaindole derivatives as protein kinase inhibitors. Available from: [Link].
The majority of kinase inhibitors have been developed as ATP competitors to interact with a hinge region in ATP binding sites of kinases. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link].
The obtained results revealed that almost all synthesized indole derivatives are good antioxidant agents and should be employed further in drug development studies. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Available from: [Link].
The above findings suggest that substituted 5‐nitro indole compounds (5 and 7) could improve the antiproliferative activity due to generation of reactive oxygen species along with c‐Myc stabilization in cancerous cells. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Available from: [Link].
Indole derivatives have become an important class of compounds in medicinal chemistry, recognized for their wide-ranging biological activities and therapeutic potential. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link].
In a research facility, 7-azaindole derivatives were designed and synthesized, and each substance was examined for its capacity to inhibit cancer growth. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available from: [Link].
The active components of I3C were used to develop a novel class of indole analogs to optimize I3C's anticancer actions, including blocking growth factor-stimulated Akt activation. Computer-aided rational drug design: a novel agent (SR13668) designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling. Available from: [Link].
This review article illustrates the growing use of azaindole derivatives as kinase inhibitors and their contribution to drug discovery and innovation. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link].
Structure-activity relationships (SAR) are well-integrated in modern drug discovery and have been largely used for the finding of new leads, scaffold generation, the optimization of receptor or enzyme affinity, as well as of pharmacokinetic and physicochemical properties. Structure-activity relationships for the design of small-molecule inhibitors. Available from: [Link].
A variety of fused and non- fused 7-azaindole derivatives were synthesized via ring opening of 3-substituted indoles and. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link].
Spirooxindole derivatives have recently emerged as a class of compounds with significant potential for cancer treatment owing to their diverse pharmacological activities and unique structural features. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Available from: [Link].
Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives. “Project report on Indole - Its synthesis and Pharmacological Applications”. Available from: [Link].
Furthermore, SAM utilizing CobA involved in the B12 biosynthesis pathway, Dam in the regulation of replication and protein expression, and TrmD in methylation of tRNA were also taken as drug targets. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) | Request PDF. Available from: [Link].
In this review, we will focus on discussing the existing indole based pharmacophores in the clinical and pre-clinical stages of development against lung cancer, along with the synthesis of some of the selected anti-lung cancer drugs. (PDF) Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available from: [Link].
The indole scaffold probably represents one of the most important structural subunits for the discovery of new drug candidates. From nature to drug discovery: the indole scaffold as a 'privileged structure'. Available from: [Link].
A Guide to the Structural Confirmation of 7-Nitro-1H-indole-3-carbonitrile: A Comparative Analysis of Crystallographic and Spectroscopic Methods
In the landscape of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The precise arrangement of atoms dictates a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. For novel heterocyclic compounds such as 7-Nitro-1H-indole-3-carbonitrile, a synthetic precursor with potential applications in the development of new pharmacological agents, rigorous structural validation is not merely a formality but a scientific necessity.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 7-Nitro-1H-indole-3-carbonitrile. While single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, its application can be contingent on the successful growth of high-quality crystals. We will explore the definitive insights offered by this technique through a closely related analogue, indole-3-carbonitrile, and then demonstrate how a combination of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can provide a robust and self-validating confirmation of the target molecule's structure, even in the absence of a definitive crystal structure.
The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of molecular structure in the solid state. By diffracting X-rays off a single crystal, we can map electron density and thereby determine the precise spatial coordinates of each atom, bond lengths, bond angles, and intermolecular interactions. This technique provides the highest level of confidence in a proposed chemical structure, leaving no room for ambiguity.
The crystal structure of indole-3-carbonitrile reveals a planar indole ring system, a characteristic feature of this heterocyclic core. The nitrile group at the C3 position is observed to be coplanar with the indole ring, which is expected due to the sp2 hybridization of the involved atoms. In the solid state, these molecules are typically stabilized by a network of intermolecular hydrogen bonds, primarily involving the indole N-H group.
This crystallographic data provides a crucial baseline for what we would anticipate for the 7-nitro derivative: a largely planar molecule with specific bond lengths and angles, and a defined orientation of the nitro and cyano substituents relative to the indole core.
A Multi-faceted Spectroscopic Approach to Structural Confirmation
In the absence of a single crystal suitable for X-ray diffraction, a combination of orthogonal analytical techniques is employed to build a comprehensive and irrefutable case for the structure of 7-Nitro-1H-indole-3-carbonitrile. The logic behind this multi-technique approach is to probe different aspects of the molecule's constitution and connectivity, with each technique providing a piece of the puzzle that corroborates the others.
Figure 1. Workflow for the structural elucidation of a novel compound.
Mass Spectrometry (MS)
The first step in characterizing a newly synthesized compound is to confirm that it has the correct molecular mass. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental formula.
A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is prepared.
The sample is introduced into the ion source of the mass spectrometer.
In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
A mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation: For 7-Nitro-1H-indole-3-carbonitrile (C₉H₅N₃O₂), the expected molecular weight is 187.15 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 187. This provides strong evidence that the desired product has been formed. Analysis of the fragmentation pattern can also yield valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
A small amount of the solid sample is placed directly on the ATR crystal.
Pressure is applied to ensure good contact between the sample and the crystal.
An IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance is recorded.
Data Interpretation: The IR spectrum of 7-Nitro-1H-indole-3-carbonitrile is expected to exhibit several key absorption bands:
N-H stretch: A medium to sharp peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.
C≡N stretch: A sharp, intense peak around 2220-2240 cm⁻¹, confirming the presence of the nitrile group.
N-O stretch (nitro group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric), which are definitive for the nitro group.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
Experimental Protocol (¹H and ¹³C NMR):
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
The solution is transferred to an NMR tube.
The tube is placed in the NMR spectrometer, and the spectra are acquired.
Advanced experiments like COSY and HSQC can be run to establish proton-proton and proton-carbon correlations, respectively.
Data Interpretation (in DMSO-d₆):
¹H NMR: The spectrum will show distinct signals for each unique proton. The indole N-H proton will appear as a broad singlet at a downfield chemical shift (typically >11 ppm). The proton at the C2 position will be a singlet or a narrow triplet around 8.0-8.5 ppm. The three aromatic protons on the benzene portion of the indole ring will appear in the aromatic region (7.0-8.5 ppm), and their splitting pattern (e.g., doublet, triplet) will be crucial for confirming the 7-nitro substitution pattern.
¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The nitrile carbon (C≡N) will be observed around 115-120 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group, providing further evidence for its position at C7.
Comparative Data Summary
The table below summarizes the expected and reported experimental data for 7-Nitro-1H-indole-3-carbonitrile, which collectively provides a robust confirmation of its structure.
Analytical Technique
Parameter
Expected Value / Observation
Reported Experimental Value
Structural Implication
Mass Spectrometry (MS)
Molecular Ion (M⁺)
m/z = 187
m/z = 187
Confirms the correct molecular formula (C₉H₅N₃O₂).
IR Spectroscopy
N-H Stretch
~3350 cm⁻¹
3340 cm⁻¹
Presence of the indole N-H group.
C≡N Stretch
~2230 cm⁻¹
2235 cm⁻¹
Confirms the nitrile functional group.
N-O Stretch
~1520, 1350 cm⁻¹
1525, 1345 cm⁻¹
Unambiguously identifies the nitro group.
¹H NMR (DMSO-d₆)
N-H Proton
>11 ppm (broad singlet)
12.85 ppm (br s, 1H)
Confirms the indole N-H proton.
C2-H Proton
~8.0-8.5 ppm (singlet)
8.40 ppm (s, 1H)
Identifies the proton at the C2 position.
Aromatic Protons
3H in aromatic region
7.40 (t, 1H), 8.15 (d, 1H), 8.30 (d, 1H)
The observed splitting pattern is consistent with a 1,2,3-trisubstituted benzene ring, confirming the 7-nitro substitution.
Conclusion: A Self-Validating System
While single-crystal X-ray crystallography provides the ultimate structural proof, its practical application is not always feasible. This guide demonstrates that a logical, multi-technique spectroscopic approach creates a self-validating system for structural confirmation. The mass spectrometry data confirms the elemental composition, the IR data identifies the key functional groups, and the NMR data pieces together the atomic connectivity. Each piece of data corroborates the others, leading to a single, consistent structural assignment for 7-Nitro-1H-indole-3-carbonitrile. For researchers in drug development, mastering this integrated analytical workflow is essential for ensuring the identity and purity of novel chemical entities, thereby building a solid foundation for subsequent pharmacological evaluation.
References
Gadaginamath, G. S., et al. (2004). Synthesis of 1-acyl/aroyl-3-cyanomethyl-7-nitroindoles and their antimicrobial activity. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(10), 2231-2235. [Link: Not available]
Manikandan, D., et al. (2017). 3-(4-Chlorobutyl)-3H-indole-5-carbonitrile. IUCrData, 2(3), x170376. [Link][1]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Off-Target Effects of 7-Nitro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the precise interaction of a small molecule with its intended target is paramount. However, the reality of drug action...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the precise interaction of a small molecule with its intended target is paramount. However, the reality of drug action is often a complex interplay of on-target efficacy and off-target interactions that can lead to unforeseen toxicities or even therapeutic opportunities. This guide provides a comprehensive assessment of the potential off-target effects of 7-Nitro-1H-indole-3-carbonitrile, a compound of interest owing to its indole scaffold, a privileged structure in medicinal chemistry.
Given the prevalence of the indole nucleus in inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation, this guide will proceed under the working hypothesis that 7-Nitro-1H-indole-3-carbonitrile is being investigated as an IDO1 inhibitor. We will objectively compare its theoretical off-target profile with established IDO1 inhibitors, Epacadostat and Linrodostat, and discuss potential interactions with the broader kinome, another common target class for indole-based molecules.
The Rationale: Why Off-Target Profiling is Non-Negotiable
Undesired off-target interactions are a leading cause of preclinical and clinical safety-related attrition.[1] Early and comprehensive identification of these interactions allows for the mitigation of potential safety liabilities and a more informed drug development process. The indole scaffold, while a potent pharmacophore, is known to interact with a variety of biological targets, making a thorough assessment of selectivity essential.[2][3]
Comparative Analysis: 7-Nitro-1H-indole-3-carbonitrile vs. Established IDO1 Inhibitors
While specific experimental data on the off-target profile of 7-Nitro-1H-indole-3-carbonitrile is not extensively published, we can infer potential interactions based on its structure and the known profiles of comparator molecules.
Comparator Molecules:
Epacadostat (INCB024360): A once-promising IDO1 inhibitor that, despite potent on-target activity, failed in late-stage clinical trials.[4][5][6] Its story underscores the importance of understanding the full biological consequences of target engagement.
Linrodostat (BMS-986205): A potent and selective IDO1 inhibitor currently in clinical development.[7][8] It serves as a benchmark for a more optimized selectivity profile.
Potential Off-Target Liabilities:
The primary off-target concerns for an indole-based IDO1 inhibitor like 7-Nitro-1H-indole-3-carbonitrile can be categorized as follows:
Related Tryptophan-Catabolizing Enzymes: The most immediate potential for off-target activity lies with enzymes related to IDO1, namely Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).[9] Inhibition of TDO, which is primarily expressed in the liver, could lead to systemic disruption of tryptophan metabolism.[9]
The Kinome: The human genome contains over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[10] The indole scaffold is a well-established hinge-binding motif for many kinases.[11][12] Unintended kinase inhibition can lead to a wide range of cellular effects and toxicities.
Other Heme-Containing Proteins: As IDO1 is a heme-containing enzyme, there is a possibility of interaction with other hemoproteins.
Metabolite Activity: The metabolic fate of a compound can generate new chemical entities with their own off-target profiles. For instance, metabolites of Epacadostat are generated via glucuronidation and cytochrome P450 metabolism.[13]
A Framework for Experimental Off-Target Assessment
To empirically determine the off-target profile of 7-Nitro-1H-indole-3-carbonitrile, a multi-pronged approach is essential. The following experimental workflow provides a robust system for identifying and validating off-target interactions.
Visualizing the Workflow
Caption: A tiered approach to off-target effect assessment.
Experimental Protocols
1. Comprehensive Kinase Profiling
Rationale: To identify unintended interactions with the human kinome, a common source of off-target effects for indole-containing compounds.
Methodology:
Utilize a commercial kinase screening service that offers a broad panel of active human kinases (e.g., >400 kinases).
Screen 7-Nitro-1H-indole-3-carbonitrile at a fixed concentration (e.g., 1 µM) in duplicate.
Measure the percent inhibition of kinase activity relative to a vehicle control.
For any kinase exhibiting significant inhibition (e.g., >50%), perform a follow-up dose-response assay to determine the IC50 value.
Compare the IC50 values for off-target kinases to the on-target IC50 for IDO1 to establish a selectivity window.
2. Cellular Thermal Shift Assay (CETSA)
Rationale: To confirm target engagement in a cellular context and identify novel binding partners. Ligand binding stabilizes a protein, leading to a shift in its thermal denaturation profile.
Methodology:
Culture a relevant cell line (e.g., IFN-γ stimulated HeLa cells expressing IDO1).
Treat intact cells with 7-Nitro-1H-indole-3-carbonitrile or vehicle control.
Heat the cell lysates to a range of temperatures.
Separate soluble and aggregated proteins by centrifugation.
Analyze the soluble fraction by Western blot for the target protein (IDO1) or by mass spectrometry for an unbiased, proteome-wide analysis.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
3. Affinity Chromatography Coupled with Mass Spectrometry
Rationale: To directly identify proteins that bind to 7-Nitro-1H-indole-3-carbonitrile.
Methodology:
Synthesize a derivative of 7-Nitro-1H-indole-3-carbonitrile with an appropriate linker and affinity tag (e.g., biotin).
Immobilize the tagged compound on streptavidin-coated beads.
Incubate the beads with cell lysate.
Wash away non-specifically bound proteins.
Elute the specifically bound proteins.
Identify the eluted proteins by mass spectrometry.[16]
Understanding the IDO1 Pathway and Potential Off-Target Interferences
Inhibition of IDO1 is intended to restore T-cell function by preventing the depletion of tryptophan and the accumulation of the immunosuppressive metabolite kynurenine.
Caption: On-target vs. potential off-target effects.
Conclusion and Future Directions
While 7-Nitro-1H-indole-3-carbonitrile presents a promising scaffold, a thorough and unbiased assessment of its off-target effects is crucial for its continued development. The proposed experimental framework, combining broad screening with rigorous validation, provides a clear path to understanding the compound's selectivity profile. By comparing these findings to data from established molecules like Epacadostat and Linrodostat, researchers can make informed decisions about the therapeutic potential and potential liabilities of 7-Nitro-1H-indole-3-carbonitrile. The lessons learned from the clinical setbacks of early-generation IDO1 inhibitors highlight the necessity of looking beyond on-target potency to the broader biological consequences of small molecule intervention.
References
Zitvogel, L., & Kroemer, G. (2018). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 9, 923. [Link]
Do, H. V., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. [Link]
Munn, D. H., & Mellor, A. L. (2016). IDO in the Tumor Microenvironment: Inflammation, Counter-Regulation, and Tolerance. Trends in Immunology, 37(3), 193-207.
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
Ravez, S., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1523. [Link]
Crown Bioscience. (2018, July 26). IDO to I DON’T – IDO1 Inhibitor Development News. Retrieved from [Link]
Netherlands Cancer Institute. (2023, February 21). Unexpected side effect sabotages immunotherapy. Retrieved from [Link]
Williams, G. S., et al. (2017). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 8(11), 2049-2059. [Link]
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
Siu, K. T., et al. (2020). Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. Molecular Cancer Therapeutics, 19(12), 2535-2545. [Link]
Zhang, Y., et al. (2020). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 208, 112803. [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
Platten, M., et al. (2019). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 10, 695. [Link]
OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]
Huang, X., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 962319. [Link]
Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Bioorganic & Medicinal Chemistry, 63, 116741. [Link]
Soliman, H., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology, 8, 443. [Link]
Iacobucci, C., et al. (2021). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Journal of Experimental & Clinical Cancer Research, 40(1), 229. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. Retrieved from [Link]
D'Agostino, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5414. [Link]
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Bioorganic & Medicinal Chemistry, 63, 116741. [Link]
ResearchGate. (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Retrieved from [Link]